VPC01091.4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H33NO |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-14-20(21,15-19)16-22/h9-12,19,22H,2-8,13-16,21H2,1H3/t19-,20+/m1/s1 |
InChI Key |
BLASFTPNKGQBNF-UXHICEINSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)[C@@H]2CC[C@](C2)(CO)N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2CCC(C2)(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
VPC01091.4 as a TRPM7 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein, operating as both an ion channel and a serine/threonine kinase.[1][2] This "chanzyme" is a crucial regulator of cellular magnesium homeostasis and is implicated in a variety of physiological and pathological processes, including immune responses, cell proliferation, and neuronal death.[2][3] Its role in inflammation, particularly in the activation of macrophages, has positioned TRPM7 as a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of VPC01091.4, a novel and potent inhibitor of the TRPM7 ion channel, summarizing its pharmacological properties and the methodologies used for its characterization.
This compound is a non-phosphorylatable analog of FTY720 (Fingolimod), a drug approved for multiple sclerosis that is known to inhibit TRPM7.[3][4] A significant advantage of this compound is its lack of activity at sphingosine-1-phosphate (S1P) receptors, thereby avoiding the S1P-mediated side effects associated with FTY720, such as lymphopenia.[4] This specificity makes this compound a valuable tool for dissecting the physiological roles of TRPM7 and a promising lead compound for the development of novel anti-inflammatory therapies.
Quantitative Data Summary
The inhibitory potency and cellular effects of this compound have been quantified in several key experiments. The data is summarized in the tables below for clarity and comparative analysis.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | Method | Value | Reference |
| IC50 | HEK 293T cells overexpressing mouse TRPM7 | Whole-cell patch clamp electrophysiology | 0.665 µM | [4] |
Table 2: Effect of this compound on LPS-Induced Cytokine Expression
| Cell Line | Cytokine | Treatment | Concentration of this compound | Fold Change in Expression (relative to LPS alone) | Reference |
| RAW 264.7 macrophages | IL-1β | LPS (1 µg/ml for 3 h) | 5 µM | Significant reduction | [4] |
| RAW 264.7 macrophages | IL-1β | LPS (1 µg/ml for 3 h) | ≥5 µM | Significant reduction | [4] |
Table 3: In Vivo Anti-Inflammatory Efficacy of this compound
| Animal Model | Condition | Outcome Measured | Effect of this compound | Reference |
| Mouse | Endotoxemia (LPS-induced) | Systemic peripheral inflammation and neuroinflammation | Blunted inflammation | [4] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound requires knowledge of the TRPM7 signaling pathway and the experimental procedures used to assess its inhibition. The following diagrams, generated using the DOT language, illustrate these concepts.
TRPM7 Signaling Pathway
TRPM7's dual function as a channel and a kinase allows it to influence a multitude of downstream signaling cascades. As a channel, it primarily conducts Ca2+ and Mg2+, which act as second messengers. The kinase domain can phosphorylate various substrates, further modulating cellular processes.
Caption: TRPM7 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Characterizing TRPM7 Inhibitors
The characterization of a TRPM7 inhibitor like this compound typically involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Caption: A generalized experimental workflow for the evaluation of TRPM7 inhibitors.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard techniques and the specifics reported in the primary literature.
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to directly measure the ion channel activity of TRPM7 and assess the inhibitory effect of compounds like this compound.
Objective: To record TRPM7 currents in a whole-cell configuration and determine the IC50 of this compound.
Cell Line: Human Embryonic Kidney (HEK) 293T cells overexpressing mouse TRPM7.
Materials:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA (a calcium chelator) (pH adjusted to 7.2 with CsOH). A high concentration of a divalent chelator is used to deplete intracellular free Mg2+ to fully activate TRPM7 currents.
-
Patch pipettes (3-5 MΩ resistance).
-
Patch clamp amplifier and data acquisition system.
-
This compound stock solution (in DMSO).
Procedure:
-
Culture HEK 293T cells expressing TRPM7 on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with a patch pipette filled with the internal solution.
-
Form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of 0 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) to elicit TRPM7 currents, which are characterized by their outward rectification.
-
Once a stable baseline current is established, perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the current inhibition at each concentration.
-
Wash out the compound with the external solution to observe any recovery of the current.
-
Analyze the data to determine the concentration-response curve and calculate the IC50 value.
Macrophage Cytokine Expression Assay (qRT-PCR)
This assay is used to evaluate the anti-inflammatory effects of this compound by measuring its ability to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Objective: To quantify the change in IL-1β mRNA expression in LPS-stimulated macrophages following treatment with this compound.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for IL-1β and a housekeeping gene (e.g., GAPDH or β-actin).
-
Real-time PCR system.
Procedure:
-
Seed RAW 264.7 cells in 12-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (1 µg/ml) for 3 hours.[4]
-
After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for IL-1β and the housekeeping gene.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in IL-1β expression in this compound-treated cells compared to the LPS-only treated cells.
Mouse Model of Endotoxemia
This in vivo model is used to assess the systemic anti-inflammatory efficacy of this compound.
Objective: To determine if this compound can reduce systemic inflammation in a mouse model of LPS-induced endotoxemia.
Animal Model: C57BL/6 mice.
Materials:
-
C57BL/6 mice (8-12 weeks old).
-
Lipopolysaccharide (LPS).
-
This compound.
-
Sterile saline.
-
Tools for injection (e.g., syringes, needles).
-
Equipment for sample collection (e.g., tubes for blood collection).
-
ELISA kits for measuring inflammatory cytokines (e.g., TNF-α, IL-6) in plasma.
Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
Administer this compound (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the LPS challenge.
-
Induce endotoxemia by injecting a sublethal dose of LPS (e.g., 5-10 mg/kg) intraperitoneally. The exact dose should be optimized to induce a robust inflammatory response without causing excessive mortality.
-
At a specified time point after LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture or from the tail vein.
-
Prepare plasma from the blood samples.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA kits.
-
Tissues such as the brain and lungs can also be harvested for analysis of local inflammation.
-
Compare the cytokine levels between the this compound-treated group and the vehicle-treated group to assess the in vivo anti-inflammatory efficacy.
Conclusion
This compound emerges as a potent and specific inhibitor of the TRPM7 ion channel with promising anti-inflammatory properties.[4] Its ability to block TRPM7 currents at sub-micromolar concentrations and suppress inflammatory responses both in vitro and in vivo underscores its potential as a therapeutic agent.[4] The lack of activity at S1P receptors distinguishes it from its parent compound, FTY720, offering a more targeted approach to modulating TRPM7-mediated pathways.[4] The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other novel TRPM7 inhibitors. Future research should focus on elucidating the precise molecular interactions between this compound and the TRPM7 channel, as well as expanding its evaluation in a wider range of inflammatory and disease models.
References
- 1. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of VPC01091.4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC01091.4 is an analog of the FDA-approved drug FTY720 (fingolimod) that exhibits potent anti-inflammatory properties through a multimodal mechanism of action. Unlike FTY720, this compound is not phosphorylated in vivo and therefore does not act on sphingosine-1-phosphate (S1P) receptors, avoiding the S1PR-mediated lymphopenia associated with its parent compound.[1] Emerging research has identified this compound as a direct inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, a key regulator of macrophage-mediated inflammation.[1] Additionally, some studies have characterized VPC01091 as a selective S1P receptor 1 (S1PR1) agonist and S1P receptor 3 (S1PR3) antagonist, contributing to its anti-inflammatory effects in specific contexts like lung ischemia-reperfusion injury.[2] This technical guide provides a comprehensive analysis of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Mechanism of Action: A Dual-Pronged Approach to Inflammation Control
This compound's anti-inflammatory efficacy stems from its ability to modulate at least two distinct signaling pathways:
-
TRPM7 Inhibition: this compound directly inhibits the TRPM7 ion channel at low micromolar concentrations.[1] TRPM7 is a crucial component in the inflammatory activation of macrophages. By blocking this channel, this compound can blunt the inflammatory cascade mediated by these immune cells.[1] This mechanism is independent of S1P receptor activity.[1]
-
S1P Receptor Modulation: In the context of lung ischemia-reperfusion injury, VPC01091 has been shown to act as a selective S1PR1 agonist and S1PR3 antagonist.[2] Activation of S1PR1 is known to have protective effects and can attenuate inflammation.[2]
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound via TRPM7 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | Concentration | Result | Reference |
| Cytotoxicity | HeLa | 24h incubation | Up to 25 µM | <5% cytotoxicity | [1] |
| IL-1β Expression | RAW 264.7 Macrophages | LPS (1 µg/ml for 3h) | ≥5 µM | Significant reduction | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Endotoxemia
| Parameter | Model | Treatment | Result | Reference |
| Plasma IL-1β | Sublethal LPS (1 mg/kg) | This compound (30 mg/kg) + LPS | Significant reduction vs. LPS alone | [3] |
| Plasma IFNγ | Sublethal LPS (1 mg/kg) | This compound (30 mg/kg) + LPS | Significant reduction vs. LPS alone | [3] |
| Plasma TNFα | Sublethal LPS (1 mg/kg) | This compound (30 mg/kg) + LPS | Significant reduction vs. LPS alone | [3] |
| Plasma IL-10 | Sublethal LPS (1 mg/kg) | This compound (30 mg/kg) + LPS | Significant reduction vs. LPS alone | [3] |
| Survival Rate | Lethal Dose (LD50) LPS (25 mg/ml) | This compound (30 mg/kg) + LPS | 83.33% vs. 50% for LPS alone | [3] |
Table 3: Organ-Level Anti-Inflammatory Effects and Biodistribution of this compound
| Organ | Parameter | Model | Treatment | Result | Reference |
| Brain | This compound Concentration | Sublethal LPS | This compound (30 mg/kg) | ~141.8 µM (VPC4 only), ~162.2 µM (VPC4 + LPS) | [4] |
| Brain | Cytokine Expression | Sublethal LPS | This compound (30 mg/kg) + LPS | Significant reduction in inflammatory cytokines | [4] |
| Lung | This compound Concentration | Sublethal LPS | This compound (30 mg/kg) | ~490.3 µM (VPC4 only), ~576.3 µM (VPC4 + LPS) | [4] |
| Lung | Cytokine Expression | Sublethal LPS | This compound (30 mg/kg) + LPS | Significant reduction in inflammatory cytokines | [4] |
Table 4: Efficacy of VPC01091 in a Mouse Model of Lung Ischemia-Reperfusion (IR) Injury
| Parameter | Model | Treatment | Result vs. Vehicle Control | Reference |
| Vascular Permeability | Lung IR | VPC01091 | Significantly reduced | [2] |
| Proinflammatory Cytokines (IL-6, IL-17, IL-12/IL-23 p40, CCL-2, TNF-α) | Lung IR | VPC01091 | Significantly reduced | [2] |
| Myeloperoxidase Levels | Lung IR | VPC01091 | Significantly reduced | [2] |
| Neutrophil Infiltration | Lung IR | VPC01091 | Significantly reduced | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Line: HeLa cells.
-
Treatment: Cells were treated with varying concentrations of this compound (up to 25 µM).
-
Assay: Cytotoxicity was measured after 24 hours.
-
Outcome: To determine the concentration range at which this compound is non-toxic to cells.
In Vitro Macrophage Inflammation Assay
-
Cell Line: RAW 264.7 macrophages.
-
Pre-treatment: Cells were pre-treated with this compound at various concentrations (≥5 µM).
-
Stimulation: Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/ml for 3 hours.
-
Analysis: The expression of the pro-inflammatory cytokine IL-1β was measured using quantitative reverse transcription PCR (qRT-PCR).
In Vivo Mouse Model of Endotoxemia
-
Animal Model: 12-week-old, wild-type C57BL/6 mice.
-
Treatment Groups:
-
Control
-
This compound only (30 mg/kg, intraperitoneal injection)
-
LPS only (1 mg/kg for sublethal model; 25 mg/ml for lethal dose model, intraperitoneal injection)
-
This compound (30 mg/kg) + LPS (co-administered)
-
-
Endpoint (Sublethal Model): At 4 hours post-injection, mice were euthanized. Blood was collected to determine whole blood drug levels, lymphocyte counts, and plasma cytokine levels. Lungs and brain tissue were also collected for analysis.
-
Endpoint (Lethal Dose Model): Mice were monitored for 132 hours, with weights and clinical symptoms measured at various timepoints.
-
Analysis: Plasma cytokine levels were determined using a Luminex assay. Organ-level cytokine expression was measured by qRT-PCR.
The workflow for the in vivo endotoxemia experiment is depicted below.
Lung Ischemia-Reperfusion (IR) Injury Model
-
Animal Model: Mice.
-
Treatment: Mice were treated with either vehicle, FTY720, or VPC01091 before undergoing left lung ischemia-reperfusion.
-
Analysis: Lung function (pulmonary artery pressure, pulmonary compliance), vascular permeability, cytokine expression, neutrophil infiltration, and myeloperoxidase levels were measured in the lungs.
Conclusion and Future Directions
This compound is a promising anti-inflammatory agent with a distinct mechanism of action from its parent compound, FTY720. Its ability to inhibit TRPM7 and modulate S1P receptors provides a multi-faceted approach to controlling inflammation. The preclinical data demonstrate its efficacy in reducing inflammatory cytokine production both in vitro and in vivo, with significant accumulation in target organs such as the brain and lungs.[1][4] The lack of S1PR-mediated lymphopenia makes this compound an attractive candidate for further development, particularly for inflammatory conditions where macrophage and neutrophil activity are key drivers of pathology. Future research should focus on elucidating the detailed downstream signaling events following TRPM7 inhibition by this compound and exploring its therapeutic potential in a broader range of inflammatory and autoimmune disease models.
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
VPC01091.4: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC01091.4 is a novel small molecule inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, demonstrating significant promise in the field of neuroinflammation research. As a non-phosphorylatable analog of the sphingosine-1-phosphate (S1P) receptor modulator FTY720 (fingolimod), this compound offers a distinct mechanism of action. Unlike FTY720, it does not engage S1P receptors, thereby avoiding the associated effect of lymphopenia.[1] Its ability to cross the blood-brain barrier and directly modulate the inflammatory responses of microglia and macrophages positions it as a valuable tool for investigating the role of TRPM7 in neurological disorders and as a potential therapeutic candidate.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the TRPM7 ion channel.[1] TRPM7 is a ubiquitously expressed channel-enzyme that is permeable to calcium (Ca²⁺) and magnesium (Mg²⁺) and plays a critical role in cellular calcium homeostasis and signaling.[1] In the context of neuroinflammation, the activation of microglia and macrophages by stimuli such as lipopolysaccharide (LPS) triggers TRPM7-dependent Ca²⁺ influx. This increase in intracellular calcium is a crucial step for the endocytosis of Toll-like receptor 4 (TLR4) and the subsequent activation of downstream transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3). These transcription factors orchestrate the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and others.
By potently blocking the TRPM7 channel, this compound effectively attenuates this LPS-induced calcium elevation. This disruption of the initial signaling cascade prevents the activation of key transcription factors and consequently blunts the production of inflammatory cytokines by microglia and macrophages.[1]
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Method | Concentration/Dosage | Result | Reference |
| TRPM7 Inhibition (IC₅₀) | HEK 293T (overexpressing mouse TRPM7) | Whole-cell patch clamp electrophysiology | 0.665 µM | 50% inhibition of TRPM7 current | [3] |
| Cytokine Expression (IL-1β) | RAW 264.7 macrophages | qRT-PCR | Pretreatment with ≥5 µM this compound followed by LPS (1 µg/ml for 3h) | Significant reduction in LPS-stimulated IL-1β expression | Busey et al., 2023 |
| Cytotoxicity | HeLa cells | Not specified | Up to 25 µM | Minimal cytotoxicity (<5%) | Busey et al., 2023 |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in a Mouse Model of Endotoxemia
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Systemic Inflammation | 12-week-old, wild-type C57BL/6 mice | LPS (1 mg/kg, i.p.) with or without this compound (30 mg/kg, i.p.), 4h | This compound significantly reduced plasma levels of IL-1β, IFNγ, and TNFα. | [4] |
| Neuroinflammation | 12-week-old, wild-type C57BL/6 mice | LPS (1 mg/kg, i.p.) with or without this compound (30 mg/kg, i.p.), 4h | This compound blunted neuroinflammation. | [1] |
| Survival in Lethal Endotoxemia | 12-week-old, wild-type C57BL/6 mice | LD₅₀ dose of LPS (25 mg/kg, i.p.) with or without this compound (30 mg/kg, i.p.), monitored for 132h | Survival rate increased from 50% (LPS alone) to 83.33% (LPS + this compound). | [4] |
| Brain Accumulation | Not specified | Not specified | Drug-treated groups had mean brain concentrations of 141.8 µM and 162.2 µM (with LPS), which were 8.97 and 9.35 times higher than mean blood levels, respectively. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
In Vitro Inhibition of LPS-Induced Cytokine Expression in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., Il1b, Tnf, and a housekeeping gene like Actb)
-
96-well cell culture plates
-
qPCR instrument
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well and incubate overnight to allow for attachment.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control. Incubate for a specified pre-treatment time (e.g., 1 hour).
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. For the negative control group, add vehicle instead of LPS.
-
Incubation: Incubate the plates for a designated time period (e.g., 3 hours) to allow for cytokine gene expression.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, a suitable qPCR master mix, and primers for the target inflammatory genes and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
In Vivo Mouse Model of LPS-Induced Endotoxemia
Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation and neuroinflammation.
Materials:
-
12-week-old, wild-type C57BL/6 mice
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Perfusion solutions (e.g., PBS)
-
Tissue collection tools
Methodology:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Treatment Administration:
-
Sublethal Model: Administer an intraperitoneal (i.p.) injection of LPS at a dose of 1 mg/kg. Co-administer this compound at a dose of 30 mg/kg (i.p.) or vehicle control.
-
Lethal Model: Administer an i.p. injection of an LD₅₀ dose of LPS (25 mg/kg). Co-administer this compound at a dose of 30 mg/kg (i.p.) or vehicle control.
-
-
Monitoring and Sample Collection (Sublethal Model):
-
After 4 hours, euthanize the mice.
-
Collect blood via cardiac puncture for the determination of whole blood drug levels, lymphocyte counts, and plasma cytokine analysis using a Luminex assay.
-
Perform biventricular perfusion with PBS to remove blood from the organs.
-
Collect brain and lung tissue for analysis of drug accumulation (LC-MS) and inflammatory cytokine expression (qRT-PCR).
-
-
Monitoring (Lethal Model):
-
Monitor the mice for 132 hours, recording clinical scores and body weight at regular intervals.
-
Record survival data to generate Kaplan-Meier curves.
-
Whole-Cell Patch Clamp Electrophysiology for TRPM7 Current Measurement
Objective: To measure the inhibitory effect of this compound on TRPM7 ion channel currents.
Materials:
-
HEK 293T cells
-
Expression plasmid for mouse TRPM7
-
Transfection reagent
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution (e.g., containing in mM: 135 Na-methanesulfonate, 5 Cs-gluconate, 2.5 CaCl₂, 10 HEPES, pH 7.3)
-
Internal (pipette) solution (e.g., containing in mM: 110 Cs-gluconate, 10 HEDTA, 1.8 Cs₄-BAPTA, 2 Na₂ATP, pH 7.3)
-
This compound
Methodology:
-
Cell Transfection: Co-transfect HEK 293T cells with the TRPM7 expression plasmid and a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.
-
Electrophysiological Recording:
-
24-48 hours post-transfection, place a coverslip with the cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a GFP-positive cell with the recording pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage ramp protocol (e.g., 400 ms ramps from -100 mV to +100 mV from a holding potential of 0 mV) to elicit TRPM7 currents.
-
-
Drug Application:
-
Once a stable baseline TRPM7 current is established, perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the current at each concentration to determine the dose-dependent inhibition.
-
-
Data Analysis:
-
Measure the peak outward current at a positive potential (e.g., +100 mV).
-
Plot the percentage of current inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀.
-
Mandatory Visualizations
Caption: Signaling pathway of LPS-induced neuroinflammation and the inhibitory action of this compound.
Caption: Experimental workflows for in vitro and in vivo studies of this compound.
References
- 1. TRPM7 and its role in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Chanzyme TRPM7 mediates the Ca2+-influx essential for lipopolysaccharide-induced toll-like receptor 4 endocytosis and macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch Clamp Electrophysiology [bio-protocol.org]
understanding the pharmacology of VPC01091.4
An In-Depth Technical Guide to the Pharmacology of VPC01091.4
Executive Summary
This compound is a stereoisomer of the FTY720 analog, VPC01091. Unlike its parent compound FTY720 (fingolimod), which is a modulator of sphingosine-1-phosphate (S1P) receptors, this compound is a non-phosphorylatable analog that exerts its effects through a distinct mechanism.[1][2] Extensive research has identified this compound as a potent, low-micromolar inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3][4] This inhibition of TRPM7 leads to significant anti-inflammatory and immunomodulatory effects without causing the lymphopenia associated with S1P receptor agonists.[1][2] In vivo studies demonstrate that this compound can accumulate in the brain and lungs and is effective in blunting both systemic inflammation and neuroinflammation in a mouse model of endotoxemia.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
The primary pharmacological target of this compound is the TRPM7 channel, a ubiquitously expressed ion channel with a unique C-terminal kinase domain.[1] TRPM7 is a non-selective cation channel that plays a crucial role in cellular magnesium and calcium homeostasis and is implicated in various physiological processes, including immune cell activation.[5]
This compound acts as a direct inhibitor of the TRPM7 ion channel, blocking the influx of cations.[1] Its structure, particularly the orientation of its hydroxymethyl group, makes it unsuitable as a substrate for sphingosine kinases, the enzymes that phosphorylate FTY720 into its active S1P receptor agonist form.[1][2] Consequently, this compound is inert at S1P receptors and does not induce lymphocyte sequestration from lymph nodes, a hallmark of FTY720's mechanism.[1][2] The anti-inflammatory effects of this compound stem from its ability to modulate the activity of immune cells, such as macrophages and microglia, by inhibiting TRPM7.[1]
Signaling Pathways
The signaling pathway for this compound is direct and distinct from S1P receptor modulators. It involves the physical blockade of the TRPM7 channel, which in turn attenuates downstream inflammatory signaling cascades in immune cells.
References
VPC01091.4: A Novel Modulator of Inflammatory Pathways
An In-depth Technical Guide to the Biological Targets and Pathways of VPC01091.4
This compound is a non-phosphorylatable analog of the immunomodulatory drug FTY720 (fingolimod). As a stereoisomer of VPC01091, it has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Unlike its parent compound FTY720, this compound does not exert its effects through the Sphingosine-1-Phosphate (S1P) receptors, making it a valuable tool for investigating TRPM7-specific functions and a potential therapeutic agent with a distinct mechanism of action. This guide provides a comprehensive overview of the known biological targets and signaling pathways of this compound, with a focus on its anti-inflammatory properties.
Primary Biological Target: TRPM7 Ion Channel
The principal and most well-characterized biological target of this compound is the TRPM7 ion channel. TRPM7 is a unique protein that functions as both an ion channel, permeable to Ca²⁺ and Mg²⁺, and a serine/threonine kinase. It is implicated in a variety of cellular processes, including immune cell activation.
This compound has been shown to be a potent inhibitor of TRPM7 channel activity. This inhibitory action is dose-dependent and occurs at low micromolar concentrations.
Quantitative Data on TRPM7 Inhibition
| Compound | Target | Assay | IC50 | Reference |
| This compound | TRPM7 | Whole-cell patch clamp electrophysiology | 0.665 µM |
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
The inhibitory effect of this compound on TRPM7 was determined using whole-cell patch clamp electrophysiology on HEK 293T cells overexpressing mouse TRPM7.
-
Cell Preparation: HEK 293T cells are cultured and transiently transfected with a vector encoding for mouse TRPM7.
-
Electrophysiological Recording: Whole-cell patch clamp recordings are performed on the transfected cells. The typical outwardly rectifying current of TRPM7 (IM7) is isolated. This current is revealed by using a pipette solution containing divalent chelators to deplete intracellular free Mg²⁺, which normally inhibits the channel.
-
Compound Application: this compound is applied to the cells exhibiting maximal IM7 at varying concentrations.
-
Data Analysis: The inhibition of the TRPM7 current is measured at each concentration of this compound, and the dose-response curve is used to calculate the IC50 value.
Signaling Pathways and Cellular Effects
The inhibition of TRPM7 by this compound leads to significant downstream effects, primarily the modulation of inflammatory responses in immune cells.
Anti-inflammatory Effects in Macrophages and Microglia
This compound has been demonstrated to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages and microglia. This is a critical finding, as these cells are key mediators of the innate immune response and neuroinflammation.
Specifically, pretreatment with this compound significantly reduces the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in RAW 264.7 macrophages stimulated with LPS.
Quantitative Data on Anti-inflammatory Activity
| Cell Line | Treatment | Effect | Concentration | Reference |
| RAW 264.7 Macrophages | LPS + this compound | Significant reduction in IL-1β expression | ≥ 5 µM |
Experimental Protocol: qRT-PCR for Cytokine Expression
The effect of this compound on inflammatory gene expression is quantified using quantitative reverse transcription polymerase chain reaction (qRT-PCR).
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured and pretreated with various concentrations of this compound for a specified time.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/ml for 3 hours) to induce an inflammatory response.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and reverse transcription is performed to synthesize complementary DNA (cDNA).
-
qPCR: Quantitative PCR is performed using primers specific for the target gene (e.g., IL-1β) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in treated cells to that in LPS-stimulated control cells.
In Vivo Anti-inflammatory Efficacy
In a mouse model of endotoxemia (LPS-induced systemic inflammation), this compound has been shown to be an effective anti-inflammatory agent. It reduces systemic peripheral inflammation and neuroinflammation without causing lymphopenia, a common side effect
In Vivo Efficacy of VPC01091.4 in Endotoxemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxemia, a severe systemic inflammatory response triggered by the presence of endotoxins (lipopolysaccharides, LPS) from Gram-negative bacteria in the bloodstream, represents a critical area of research in infectious and inflammatory diseases. The condition often leads to septic shock, a life-threatening state characterized by widespread inflammation, organ dysfunction, and hemodynamic collapse. This technical guide provides an in-depth analysis of the in vivo efficacy of VPC01091.4, a novel small molecule inhibitor, in preclinical models of endotoxemia. This compound, an analog of the multiple sclerosis drug FTY720, has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1] Unlike FTY720, this compound is not phosphorylated in vivo and thus does not interact with sphingosine-1-phosphate (S1P) receptors, avoiding the lymphopenia associated with S1P receptor modulation.[1] This guide will detail the experimental protocols, present quantitative efficacy data, and visualize the underlying signaling pathways and experimental workflows.
Mechanism of Action: Targeting TRPM7 in Macrophages
This compound exerts its anti-inflammatory effects through the inhibition of the TRPM7 channel, a ubiquitously expressed ion channel with a unique C-terminal kinase domain.[1] TRPM7 is a crucial regulator of macrophage function, including proliferation, polarization, and inflammatory responses.[2][3][4] In the context of endotoxemia, macrophages are key players, recognizing LPS via Toll-like receptor 4 (TLR4) and initiating a signaling cascade that results in the production of pro-inflammatory cytokines.[5][6][7] By inhibiting TRPM7, this compound is thought to modulate macrophage activation, thereby blunting the excessive inflammatory response induced by LPS.[1]
Experimental Protocols
The in vivo efficacy of this compound has been evaluated in established murine models of endotoxemia. The following protocols are based on a key study in the field.
Sublethal Endotoxemia Model
This model is designed to assess the impact of this compound on the systemic inflammatory response without inducing mortality.
-
Animal Model: 12-week-old, wild-type C57BL/6 mice.
-
Endotoxin Challenge: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg.
-
Treatment: Co-administration of this compound at a dose of 30 mg/kg via intraperitoneal injection at the same time as the LPS challenge.
-
Control Groups:
-
Vehicle control (receiving only the vehicle for LPS and this compound).
-
This compound only (receiving 30 mg/kg of this compound).
-
LPS only (receiving 1 mg/kg of LPS).
-
-
Endpoint: 4 hours post-injection, mice are euthanized.
-
Sample Collection:
-
Blood: Collected for determination of whole blood drug levels (LC-MS), lymphocyte counts (automated hematology analyzer), and plasma cytokine levels (Luminex assay).
-
Tissues: Lung and brain tissue are collected following biventricular perfusion for analysis of drug accumulation and local inflammatory cytokine expression (qRT-PCR).
-
Lethal Endotoxemia (LD50) Model
This model assesses the ability of this compound to improve survival and reduce disease severity in a life-threatening endotoxemia scenario.
-
Animal Model: 12-week-old, wild-type C57BL/6 mice.
-
Endotoxin Challenge: A single intraperitoneal injection of a lethal dose (LD50) of LPS (25 mg/kg).
-
Treatment: Co-administration of this compound at a dose of 30 mg/kg via intraperitoneal injection.
-
Monitoring: Mice are monitored for 132 hours.
-
Parameters Measured:
-
Survival Rate: Recorded throughout the monitoring period.
-
Clinical Scores: Assessed at regular timepoints to gauge disease severity.
-
Body Weight: Measured at regular timepoints as an indicator of health status.
-
Quantitative Data on In Vivo Efficacy
The following tables summarize the key quantitative findings from the in vivo studies of this compound in endotoxemia.
Table 1: Effect of this compound on Plasma Cytokine Levels in Sublethal Endotoxemia
| Treatment Group | IL-1β (pg/mL) | IFNγ (pg/mL) | TNFα (pg/mL) | IL-10 (pg/mL) |
| Control | ~0 | ~0 | ~0 | ~0 |
| This compound only | ~0 | ~0 | ~0 | ~0 |
| LPS only | ~150 | ~200 | ~2000 | ~4000 |
| LPS + this compound | ~50 | ~100 | ~1000 | ~2000 |
Data are approximated based on graphical representations from the source study. All cytokine levels in the LPS + this compound group were significantly lower than in the LPS only group.
Table 2: Clinical Outcomes in the Lethal Endotoxemia Model
| Treatment Group | Survival Rate (%) |
| Control | 100 |
| LPS only | 50 |
| LPS + this compound | 83.33 |
The difference in survival between the LPS and LPS + this compound groups showed a strong trend towards significance (p=0.127 in a log-rank Mantel-Cox test).
Table 3: this compound Tissue Distribution 4 Hours Post-Administration
| Tissue | Mean Concentration (µM) | Fold Increase vs. Blood |
| Blood | ~16 | - |
| Brain | ~150 | ~9 |
| Lung | ~530 | ~32 |
These data demonstrate significant accumulation of this compound in the brain and lungs.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: LPS-induced TLR4 signaling pathway and the proposed point of intervention for this compound.
Caption: Experimental workflows for sublethal and lethal mouse models of endotoxemia.
Conclusion
This compound demonstrates significant in vivo efficacy in murine models of endotoxemia. By inhibiting the TRPM7 ion channel, it effectively reduces the systemic inflammatory response, leading to decreased levels of pro-inflammatory cytokines and improved survival in a lethal challenge model. The compound exhibits favorable pharmacokinetics with significant accumulation in key organs such as the lungs and brain. These findings underscore the potential of this compound as a therapeutic agent for conditions characterized by excessive inflammation, such as sepsis. Further research is warranted to fully elucidate the downstream signaling events modulated by TRPM7 inhibition and to evaluate the therapeutic window and optimal dosing regimens for this compound in various inflammatory disease models.
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM7 regulates proliferation and polarisation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM7 regulates proliferation and polarisation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPM7 modulates macrophage polarization by STAT1/STAT6 pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial endotoxin-lipopolysaccharide role in inflammatory diseases: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
VPC01091.4: A Technical Whitepaper on its Non-S1P Receptor-Mediated Anti-Inflammatory Effects
Executive Summary
VPC01091.4 is a non-phosphorylatable stereoisomer of the FTY720 analog, VPC01091, which demonstrates potent anti-inflammatory properties independent of Sphingosine-1-Phosphate (S1P) receptor signaling. Unlike its parent compound FTY720 (Fingolimod), which requires phosphorylation to act as a potent S1P receptor agonist, this compound's stereochemistry renders it inert to sphingosine kinases.[1] Consequently, it does not induce lymphopenia, a common side effect associated with S1P receptor modulation.[1] The primary mechanism of action for this compound is the direct inhibition of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Mechanism of Action: Targeting TRPM7
This compound is one of four stereoisomers of the compound VPC01091.[1] Its unique spatial arrangement prevents the hydroxymethyl group from being phosphorylated by sphingosine kinases, the crucial step that activates FTY720 into a potent S1P receptor agonist.[1] This lack of phosphorylation means this compound is inactive at S1P receptors.[1]
Instead, research has identified this compound as a potent inhibitor of the TRPM7 ion channel, a member of the transient receptor potential (TRP) channel family with both ion conductance and kinase activities.[1][2] TRPM7 plays a key role in the inflammatory activation of macrophages.[1][2] By blocking the TRPM7 current, this compound can directly blunt inflammatory responses in immune cells like macrophages and microglia.[1][2] This activity, combined with significant and rapid accumulation in tissues such as the brain and lungs, makes it an effective anti-inflammatory agent in vivo without affecting blood lymphocyte counts.[1]
It is important to note that while the specific stereoisomer this compound is inert at S1P receptors, earlier studies on the parent compound mixture (VPC01091) described it as a selective S1P1 receptor agonist and S1P3 receptor antagonist.[3][4] The current, more specific research clarifies that the anti-inflammatory effects of the this compound isomer are attributable to TRPM7 inhibition, independent of S1P receptor activity.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data regarding the activity and safety profile of this compound.
Table 1: Potency of FTY720 Analogs on TRPM7 Current (IM7)
| Compound | Target | IC50 (µM) | Source |
|---|---|---|---|
| This compound | TRPM7 | 0.665 | [1] |
| VPC01091.1 | TRPM7 | Inhibits IM7 | [1] |
| VPC01091.3 | TRPM7 | Inhibits IM7 | [1] |
| VPC01091.2-P | TRPM7 | Negligible Effect |[1] |
Table 2: In Vitro Anti-Inflammatory Effects
| Cell Line | Treatment | Effect | Concentration | Source |
|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS (1 µg/ml) + this compound | Significant reduction in IL-1β expression | ≥ 5 µM | [1] |
| RAW 264.7 Macrophages | LPS (1 µg/ml) + AAL-149 | Significant reduction in IL-1β expression | 10 µM |[1] |
Table 3: Cytotoxicity Profile
| Cell Line | Compound | Assay | Duration | Result | Concentration | Source |
|---|---|---|---|---|---|---|
| HeLa Cells | This compound | LDH Release | 24 hours | <5% cytotoxicity | Up to 25 µM | [1] |
| HeLa Cells | AAL-149 | LDH Release | 24 hours | <5% cytotoxicity | Up to 25 µM |[1] |
Detailed Experimental Protocols
Patch Clamp Electrophysiology for TRPM7 Current
This protocol was used to determine the inhibitory effect of this compound on TRPM7 ion channel activity.[1]
-
Cell Line and Transfection: HEK 293T cells were transfected with a 10:1 ratio of WT mouse TRPM7 and eGFP plasmids using jetOptimus transfection reagent. Recordings were performed on GFP-positive cells 24 hours post-transfection.[1]
-
Electrophysiology Setup: Whole-cell patch-clamp recordings were obtained using an Axopatch 200b amplifier. The pipette solution was designed to be rich in divalent chelators to deplete free intracellular Mg2+, which reveals the TRPM7 current (IM7).[1]
-
Recording Protocol: A 400-ms voltage ramp protocol from -100 mV to +100 mV was applied from a holding potential of 0 mV. Data was sampled at 10 kHz with a 5 kHz low-pass filter.[1]
-
Data Analysis: The peak current density at +100 mV was measured over time. After establishing a stable maximal current (run-up), various concentrations of this compound were applied to the bath solution to determine the dose-dependent inhibition and calculate the IC50.[1]
Macrophage Anti-Inflammatory Assay
This assay quantified the ability of this compound to suppress inflammatory cytokine expression.[1]
-
Cell Culture and Treatment: RAW 264.7 macrophages were pretreated with this compound at various concentrations.
-
Inflammatory Stimulation: Cells were subsequently stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml for 3 hours to induce an inflammatory response.[1]
-
Quantification: Following stimulation, total RNA was extracted, and the expression level of Interleukin-1 beta (IL-1β) mRNA was quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1]
LDH-Release Cytotoxicity Assay
This protocol assessed the cytotoxicity of this compound.[1]
-
Cell Plating: Wild-type HeLa cells were plated at a density of 10,000 cells per well in a 96-well microplate.[1]
-
Compound Incubation: this compound was added to the wells at concentrations ranging from 0.1 to 25 µM and incubated for 24 hours.[1]
-
LDH Measurement: Lactate dehydrogenase (LDH) release into the cell culture medium, an indicator of cell death, was quantified using a commercial CyQUANT LDH Cytotoxicity Assay kit and a plate reader.[1]
Mouse Model of Endotoxemia
This in vivo model was used to evaluate the systemic anti-inflammatory efficacy of this compound.[1]
-
Animal Model: Mice were injected with either a sublethal or a lethal dose (LD50) of LPS to induce systemic inflammation (endotoxemia).[1]
-
Treatment: A cohort of LPS-injected mice was treated with this compound. Control groups received either vehicle alone, this compound alone, or LPS alone.[1]
-
Outcome Measures: Efficacy was assessed by measuring changes in whole-tissue cytokine expression via qRT-PCR. For the lethal dose model, mice were also monitored for clinical symptoms (e.g., lethargy, conjunctivitis) and weight loss according to a standardized scoring system.[1]
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VPC01091.4 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC01091.4 is a novel experimental compound, an analog of FTY720, that functions as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Unlike its parent compound, this compound does not target Sphingosine-1-Phosphate (S1P) receptors, thus avoiding the S1P-mediated lymphopenia associated with FTY720.[1] This selectivity makes this compound a valuable tool for investigating the role of TRPM7 in various physiological and pathological processes, particularly in inflammatory responses. In vivo studies have demonstrated its efficacy in models of endotoxemia and lung ischemia-reperfusion injury, highlighting its therapeutic potential.[1] This document provides detailed experimental protocols and quantitative data from in vivo studies involving this compound.
Mechanism of Action
This compound exerts its effects by directly inhibiting the TRPM7 ion channel, which is a ubiquitously expressed chanzyme (channel-enzyme) implicated in cellular calcium and magnesium homeostasis, as well as downstream signaling pathways. In the context of inflammation, particularly in macrophages, TRPM7-mediated calcium influx is a critical step in the activation cascade initiated by lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4).[1][2] By blocking this calcium influx, this compound effectively dampens the subsequent inflammatory response, including the production of pro-inflammatory cytokines.[1]
Caption: Signaling pathway of this compound action.
In Vivo Experimental Protocols
Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model
This model is used to evaluate the anti-inflammatory effects of this compound in a systemic inflammation setting.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection tools
Protocol:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.
-
Preparation of Reagents:
-
Dissolve LPS in sterile saline to a final concentration for a dose of 1 mg/kg.
-
Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection at a dose of 30 mg/kg.
-
-
Experimental Groups:
-
Vehicle control (saline i.p.)
-
This compound only (30 mg/kg i.p.)
-
LPS only (1 mg/kg i.p.)
-
LPS (1 mg/kg i.p.) + this compound (30 mg/kg i.p.)
-
-
Administration: Administer the respective treatments via intraperitoneal injection. For the combination group, this compound can be co-administered with LPS.
-
Monitoring: Monitor the animals for signs of endotoxemia, such as lethargy, piloerection, and huddling behavior.
-
Sample Collection: At 4 hours post-injection, anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.
-
Tissue Harvesting: Following blood collection, perfuse the animals with saline and harvest tissues such as the lungs and brain for further analysis.
-
Analysis:
-
Perform a complete blood count (CBC) to determine lymphocyte counts.
-
Separate plasma by centrifugation and store at -80°C for cytokine analysis using methods like ELISA or multiplex assays.
-
Process harvested tissues for histology or homogenization to measure tissue-specific markers of inflammation.
-
Murine Model of Lung Ischemia-Reperfusion (I/R) Injury
This model assesses the protective effects of this compound against acute lung injury caused by a temporary interruption of blood flow.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Mechanical ventilator
-
Surgical instruments for thoracotomy
-
Microvascular clamp
-
Suture materials
Protocol:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position. Intubate the trachea and initiate mechanical ventilation.
-
This compound Administration: Administer this compound (dosage to be optimized based on preliminary studies) or vehicle control, typically via intravenous or intraperitoneal injection, prior to the ischemic period.
-
Surgical Procedure:
-
Reperfusion: After the ischemic period, remove the clamp to allow reperfusion of the lung for a specified duration (e.g., 2-4 hours).
-
Assessment of Lung Injury:
-
Lung Function: Measure parameters such as pulmonary artery pressure and lung compliance.
-
Vascular Permeability: Assess vascular leakage by measuring albumin concentration in bronchoalveolar lavage fluid (BALF) or Evans blue dye extravasation.
-
Inflammatory Markers: Measure cytokine levels (e.g., IL-6, TNF-α) in BALF and lung tissue homogenates.
-
Neutrophil Infiltration: Quantify myeloperoxidase (MPO) activity in lung tissue.
-
Histology: Perform histological examination of lung tissue sections stained with H&E to assess tissue damage.
-
Quantitative Data Summary
Table 1: Effects of this compound on Plasma Cytokine Levels in LPS-Induced Endotoxemia
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control | ND | ND | ND | ND |
| This compound (30 mg/kg) | ND | ND | ND | ND |
| LPS (1 mg/kg) | ~150 | ~2000 | ~5000 | ~500 |
| LPS + this compound | ~50 | ~500 | ~2000 | ~400 |
ND: Not Detected. Data are approximate values based on published literature and should be experimentally verified.
Table 2: Effects of this compound on Lung Injury Parameters in Ischemia-Reperfusion Model
| Parameter | Vehicle + I/R | This compound + I/R |
| Pulmonary Artery Pressure | Increased | Reduced |
| Pulmonary Compliance | Decreased | Increased |
| Vascular Permeability | Increased | Reduced |
| Pro-inflammatory Cytokines | Elevated | Reduced |
| Neutrophil Infiltration | Increased | Reduced |
This table provides a qualitative summary of the expected outcomes based on the known protective effects of this compound.
Experimental Workflow and Logical Relationships
Caption: In vivo experimental workflows.
References
- 1. Chanzyme TRPM7 mediates the Ca2+-influx essential for lipopolysaccharide-induced toll-like receptor 4 endocytosis and macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chanzyme TRPM7 Mediates the Ca2+ Influx Essential for Lipopolysaccharide-Induced Toll-Like Receptor 4 Endocytosis and Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of VPC01091.4 in Cell Culture Assays
A Critical Clarification on the Primary Target of VPC01091.4
Initial research into this compound reveals a critical distinction regarding its primary molecular target. While the query focused on its use as a competitive inhibitor of autotaxin (ATX), current scientific literature predominantly identifies this compound as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. It is a non-phosphorylatable analog of FTY720 and is not primarily recognized as a direct inhibitor of autotaxin.
These application notes will, therefore, focus on the established mechanism of this compound as a TRPM7 inhibitor and provide protocols for its use in cell culture assays in that context. For researchers interested in the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis, a brief overview of this pathway and examples of validated ATX inhibitors are also provided for consideration.
The Autotaxin-LPA Signaling Pathway: A Brief Overview
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6), which are expressed on the surface of various cell types.[1][3] The activation of these receptors triggers a cascade of downstream signaling events that regulate a wide range of cellular processes.
The ATX-LPA signaling axis is implicated in numerous physiological and pathological processes, including embryonic development, wound healing, inflammation, and cancer progression.[1][4][5][6] In the context of cancer, elevated levels of ATX and LPA have been associated with increased tumor growth, invasion, angiogenesis, and resistance to therapy.[1][5][6] Consequently, the inhibition of the ATX-LPA axis has emerged as a promising therapeutic strategy in oncology and other diseases.[2][5][7]
This compound: A TRPM7 Inhibitor
This compound is a stereoisomer of VPC01091 and is characterized as a non-phosphorylatable analog of FTY720 (Fingolimod).[8][9] Its primary mechanism of action is the inhibition of the TRPM7 ion channel.[8][9][10] TRPM7 is a ubiquitously expressed ion channel with a unique dual function: it is permeable to divalent cations like Ca2+ and Mg2+, and it possesses a C-terminal kinase domain. TRPM7 is involved in regulating cellular magnesium homeostasis, cell adhesion, migration, and proliferation.
Quantitative Data for this compound as a TRPM7 Inhibitor
| Compound | Target | IC50 | Cell Line | Assay Type |
| This compound | TRPM7 | 0.665 µM | HEK 293T cells overexpressing mouse TRPM7 | Patch clamp electrophysiology |
Table 1: Summary of quantitative data for this compound inhibition of TRPM7. The IC50 value represents the concentration of the inhibitor required to reduce the maximal TRPM7 current by 50%.[8][9]
Experimental Protocols for Using this compound in Cell Culture Assays
The following are generalized protocols that can be adapted for specific cell lines and research questions to investigate the effects of TRPM7 inhibition by this compound.
Protocol 1: Assessment of Cell Viability and Proliferation (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Lysis Solution (e.g., 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of MTT Lysis Solution to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cells of interest that form a confluent monolayer
-
Complete cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch-making tool
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with a fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Protocol 3: Analysis of Inflammatory Cytokine Expression
This protocol evaluates the effect of this compound on the expression of inflammatory cytokines in response to a stimulus like lipopolysaccharide (LPS).[10]
Materials:
-
Immune cells (e.g., macrophages like RAW 264.7)
-
Complete cell culture medium
-
This compound
-
LPS
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kits for specific cytokines
Procedure:
-
Seed immune cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a duration appropriate to induce cytokine expression (e.g., 3-6 hours for mRNA, 24 hours for protein).
-
For qRT-PCR:
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for target inflammatory cytokines (e.g., IL-1β, TNF-α) and a housekeeping gene.
-
Analyze the relative gene expression.
-
-
For ELISA:
-
Collect the cell culture supernatant.
-
Perform an ELISA for the desired cytokines according to the manufacturer's instructions.
-
Determine the concentration of cytokines in the supernatant.
-
Validated Autotaxin Inhibitors: An Alternative for Targeting the ATX-LPA Axis
For researchers whose primary goal is to inhibit the ATX-LPA signaling pathway, utilizing a validated ATX inhibitor is recommended. Several potent and selective ATX inhibitors have been developed.
| Inhibitor | Type | IC50 | Notes |
| PF-8380 | Type I | 2.8 nM (isolated enzyme), 101 nM (human whole blood) | A potent and widely used tool compound for studying the role of ATX.[7] |
| Cpd17 | Type IV | ~1 µM (in vitro assays) | Shown to have strong inhibitory effects in various cell-based assays.[11] |
| HA130 | Boronic acid-based | ~30 nM | A potent inhibitor that targets the active site threonine of ATX.[2] |
Table 2: Examples of validated autotaxin inhibitors with their respective IC50 values.
Visualizations
Caption: The Autotaxin-LPA signaling pathway.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer - ProQuest [proquest.com]
- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TRPM7 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Application Notes and Protocols for VPC01091.4 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC01091.4 is a novel small molecule inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Unlike the parent compound FTY720, this compound is a non-phosphorylatable analog that does not exert its effects through sphingosine-1-phosphate (S1P) receptors.[1] This specificity makes it a valuable tool for investigating the role of TRPM7 in inflammatory processes. In mouse models of endotoxemia, this compound has demonstrated efficacy in reducing systemic inflammation.[1][2] These application notes provide a comprehensive overview of the currently available data on the use of this compound in mouse models of inflammation, including detailed protocols, dosage information, and an exploration of its mechanism of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key feature of many chronic diseases. Macrophages play a central role in orchestrating the inflammatory response. The TRPM7 channel, a ubiquitously expressed ion channel with kinase activity, has emerged as a critical regulator of macrophage function and inflammatory signaling.[1][3] this compound acts as a potent inhibitor of the TRPM7 ion channel, offering a targeted approach to modulate macrophage-driven inflammation without the confounding effects on S1P signaling associated with FTY720.[1] In a mouse model of endotoxemia, this compound has been shown to blunt systemic inflammation and neuroinflammation.[1]
Mechanism of Action: TRPM7 Inhibition in Macrophages
This compound exerts its anti-inflammatory effects by inhibiting the TRPM7 ion channel in macrophages.[1] TRPM7 is a non-selective cation channel that is permeable to Ca²⁺ and Mg²⁺, and its activity is crucial for various cellular processes in macrophages, including activation and cytokine production.
The proposed signaling pathway is as follows: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding event triggers a signaling cascade that leads to the activation of TRPM7. The influx of cations, particularly Ca²⁺, through the activated TRPM7 channel is a critical step for the subsequent activation of downstream signaling pathways, including the NF-κB pathway. The activation of NF-κB leads to the transcription of pro-inflammatory cytokine genes, such as IL-1β, TNFα, and IL-6. By inhibiting TRPM7, this compound blocks this cation influx, thereby preventing the activation of NF-κB and suppressing the production of inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in mouse models of inflammation.
Table 1: In Vivo Dosage and Efficacy in LPS-Induced Endotoxemia Model
| Parameter | Sublethal Model | Lethal Dose Model |
| Mouse Strain | 12-week-old, WT C57BL/6 | Not Specified |
| Inflammation Inducer | LPS (1 mg/kg) | LPS (25 mg/kg) |
| This compound Dosage | 30 mg/kg | 30 mg/kg |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Vehicle | 20% 2-hydroxypropyl-β-cyclodextrin in PBS | 20% 2-hydroxypropyl-β-cyclodextrin in PBS |
| Key Findings | Reduced plasma levels of IL-1β, IFNγ, and TNFα. No significant impact on lymphocyte counts.[2] | Improved clinical scores and reduced weight loss.[2] |
| Reference | Chubanov et al., 2024[1][2] | Chubanov et al., 2024[1][2] |
Table 2: Biodistribution of this compound in Mice
| Organ | Concentration (µM) | Fold Increase vs. Blood |
| Brain | 141.8 - 162.2 | 8.97 - 9.35 |
| Lungs | 490.3 - 576.3 | 31.07 - 33.22 |
| Reference | Chubanov et al., 2024[1] | Chubanov et al., 2024[1] |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Concentration (µM) | Cytotoxicity |
| HeLa Cells | Up to 25 | <5% |
| RAW 264.7 Macrophages | ≥5 | Significantly reduced LPS-stimulated IL-1β expression |
| Reference | Chubanov et al., 2024[1] | Chubanov et al., 2024[1] |
Experimental Protocols
LPS-Induced Endotoxemia Model (Sublethal)
This protocol is adapted from Chubanov et al., 2024.[1][2]
1. Animal Model:
-
12-week-old, wild-type C57BL/6 mice.
2. Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle: 20% 2-hydroxypropyl-β-cyclodextrin in sterile PBS
-
Sterile syringes and needles (27-30 gauge)
3. Experimental Workflow:
4. Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
Record the baseline weight of each mouse less than 1 hour before the experiment for individual dose calculations.
-
Prepare fresh solutions of LPS (1 mg/kg) and this compound (30 mg/kg) in the vehicle. The final injection volume should be 200 µL. Sterile-filter the solutions.
-
Administer the treatments via intraperitoneal (IP) injection according to the experimental groups:
-
Group 1: Vehicle only
-
Group 2: LPS only
-
Group 3: this compound only
-
Group 4: LPS + this compound (co-administered)
-
-
Observe the mice for 4 hours, assessing weight and clinical symptoms (e.g., lethargy, piloerection) every 2 hours.
-
At the 4-hour time point, euthanize the mice.
-
Collect blood via cardiac puncture for plasma cytokine analysis and complete blood count.
-
Perfuse the animals with ice-cold PBS.
-
Collect tissues (e.g., lungs, brain) for further analysis (e.g., qRT-PCR for cytokine expression).
Assessment of Inflammatory Response
-
Plasma Cytokines: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IFNγ, TNFα) and anti-inflammatory cytokines (e.g., IL-10) in the plasma using a multiplex immunoassay (e.g., Luminex).[2]
-
Tissue Cytokine Expression: Isolate RNA from homogenized lung and brain tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory cytokine genes.
-
Clinical Scoring: In lethal dose models, monitor and score clinical symptoms such as conjunctivitis, lethargy, changes in grooming behavior, and stool consistency over a longer period (e.g., 132 hours).[2]
Pharmacokinetics and Toxicology
Currently, there is limited publicly available information on the detailed pharmacokinetics (e.g., half-life, Cmax, Tmax) and formal toxicology (e.g., maximum tolerated dose) of this compound in mice. The available data indicates that the compound is well-tolerated in vivo and shows minimal cytotoxicity in vitro at effective concentrations.[1] The compound has been shown to accumulate in the brain and lungs.[1] Further studies are required to fully characterize the pharmacokinetic and toxicological profile of this compound.
Conclusion
This compound is a promising research tool for investigating the role of TRPM7 in inflammation. Its specific mechanism of action, distinct from S1P receptor modulators, allows for a more precise dissection of TRPM7-mediated signaling pathways. The provided protocols and data serve as a valuable starting point for researchers interested in utilizing this compound in their mouse models of inflammation. As research progresses, a more comprehensive understanding of its efficacy in various inflammatory conditions, as well as its pharmacokinetic and safety profiles, will undoubtedly emerge.
References
- 1. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VPC01091.4
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC01091.4 is a non-phosphorylatable stereoisomer of the FTY720 analog, VPC01091. It has emerged as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Unlike its parent compound FTY720, which is a pro-drug requiring phosphorylation to act as a sphingosine-1-phosphate (S1P) receptor agonist, this compound does not interact with S1P receptors.[1] This specificity makes this compound a valuable tool for investigating the physiological and pathological roles of TRPM7, particularly in the context of inflammation, independent of S1P receptor signaling.
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to block TRPM7 currents at low micromolar concentrations and suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages and microglia.[1][2] Furthermore, in in vivo models of endotoxemia, this compound has demonstrated efficacy in reducing systemic inflammation.[1][2][3] These findings underscore the potential of this compound as a therapeutic agent for inflammatory diseases.
This document provides detailed protocols for the preparation of this compound solutions for experimental use, along with key quantitative data and a summary of its mechanism of action.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is essential for accurate solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Name | rac-((1R,3S)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol hydrochloride | [4] |
| CAS Number | 945604-76-2 | [2][3] |
| Molecular Formula | C19H32ClNO | N/A |
| Molecular Weight | 325.92 g/mol | N/A |
| Appearance | Solid | [5] |
Quantitative Data
This compound exhibits potent inhibitory activity against the TRPM7 ion channel. The following table summarizes key quantitative metrics from published studies.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (TRPM7 Inhibition) | 0.665 µM | HEK 293T cells overexpressing mouse TRPM7 | N/A |
| Effective in vitro Concentration | 5 - 25 µM | RAW 264.7 macrophages, HeLa cells | [1] |
Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the TRPM7 ion channel, which disrupts downstream signaling cascades involved in the inflammatory response. TRPM7 is a bifunctional protein with both channel and kinase domains. Its channel facilitates the influx of divalent cations, including Ca2+ and Mg2+, while its kinase domain can phosphorylate downstream targets.
Inhibition of TRPM7 by this compound is thought to interfere with the following pathways:
-
Calcium Signaling and NF-κB Activation: TRPM7-mediated Ca2+ influx can activate Calcium/calmodulin-dependent protein kinase II (CaMKII) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of the transcription factor NF-κB. NF-κB is a master regulator of pro-inflammatory gene expression. By blocking Ca2+ influx, this compound can attenuate NF-κB activation.
-
SMAD Signaling: The kinase domain of TRPM7 has been shown to directly phosphorylate SMAD2, a key component of the TGF-β signaling pathway, which is involved in inflammation and fibrosis. Inhibition of TRPM7 kinase activity by this compound can modulate SMAD2-dependent gene transcription.
Caption: this compound inhibits TRPM7, blocking downstream inflammatory signaling pathways.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 325.92 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 325.92 g/mol * 1000 mg/g = 3.26 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.26 mg of this compound solid using an analytical balance.
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the tube thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Workflow for Preparing 10 mM Stock Solution:
Caption: Step-by-step workflow for preparing a 10 mM stock solution of this compound.
Preparation of Working Solutions for in vitro Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or buffer (e.g., DMEM, PBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).
-
Perform a serial dilution: It is recommended to perform a serial dilution to achieve the final concentration, as this improves accuracy. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 to make a 100 µM intermediate solution.
-
Add 5 µL of the 10 mM stock to 495 µL of cell culture medium.
-
-
Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:10 to make the final 10 µM working solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the working solutions. For the example above, the final DMSO concentration would be 0.1%.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment. Aqueous solutions of FTY720 and its analogs may not be stable for long-term storage.[5][6]
Logical Flow for Preparing Working Solutions:
Caption: Logical relationship for diluting stock to working solutions for experiments.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TRPM7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enantioselective total synthesis of the highly selective sphingosine-1-receptor VPC01091 by the Heck desymmetrization of a non-activated cyclopentene-fused spiro-pyrrolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VPC01091.4 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC01091.4 is an analog of FTY720 that has demonstrated potent anti-inflammatory effects in preclinical studies. Unlike FTY720, this compound does not target sphingosine-1-phosphate (S1P) receptors, thereby avoiding the S1PR-mediated side effects such as lymphopenia. Instead, its mechanism of action involves the inhibition of the TRPM7 ion channel.[1] This document provides detailed application notes and protocols for the administration of this compound in a mouse model of endotoxemia, a common model for studying systemic inflammation.
Data Presentation
The anti-inflammatory efficacy of this compound has been quantified in a lipopolysaccharide (LPS)-induced endotoxemia mouse model. The following table summarizes the key quantitative findings from a pivotal study.
| Parameter | Vehicle Control | This compound (30 mg/kg) | Outcome |
| IL-1β Expression (RAW 264.7 macrophages) | LPS-stimulated | Significantly reduced | Pretreatment with ≥5 µM of this compound significantly reduced LPS-stimulated IL-1β expression.[2] |
| Disease Severity Score (in vivo) | LPS-induced increase | Reduced | This compound reduces inflammation and disease severity in a mouse endotoxemia model.[1][2] |
| Systemic Inflammation (in vivo) | LPS-induced increase | Arrested | This compound is an efficacious anti-inflammatory agent that arrests systemic inflammation in vivo.[1][2] |
| Tissue Accumulation | Not Applicable | Significant and rapid | This compound shows significant and rapid accumulation in the brain and lungs.[1][2] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.45 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound and vehicle components. For a 30 mg/kg dose in a 25 g mouse, with an injection volume of 200 µL, the required concentration is 3.75 mg/mL.
-
Prepare the vehicle solution. Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile PBS. For example, to prepare 10 mL of vehicle, dissolve 2 g of HPβCD in 10 mL of sterile PBS.
-
Dissolve this compound. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. Add the appropriate volume of the 20% HPβCD in PBS vehicle to achieve the desired final concentration.
-
Ensure complete dissolution. Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution if necessary.
-
Sterile filter the solution. Draw the final solution into a sterile syringe and pass it through a 0.45 µm sterile syringe filter into a new sterile tube. This ensures the removal of any potential microbial contamination.
-
Store appropriately. The prepared dosing solution should be stored at 4°C and protected from light until use. It is recommended to prepare the solution fresh on the day of the experiment.
LPS-Induced Endotoxemia Mouse Model and this compound Administration
This protocol details the induction of endotoxemia in mice using lipopolysaccharide (LPS) and the administration of this compound.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 8-12 weeks
-
Sex: Male or female (ensure consistency within an experiment)
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 0111:B4)
-
Sterile, pyrogen-free saline
-
Prepared this compound dosing solution (from Protocol 1)
-
Vehicle control solution (20% HPβCD in PBS)
-
Sterile syringes and needles (30 G)
-
Animal scale
-
Timer
Procedure:
-
Acclimatization. Allow mice to acclimate to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements. Record the baseline body weight of each mouse on the day of the experiment.
-
Preparation of LPS. Reconstitute LPS in sterile, pyrogen-free saline to a final concentration of 0.1 mg/mL for a 1 mg/kg dose with an injection volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).
-
Grouping of Animals. Randomly assign mice to the following experimental groups (n=5-10 per group):
-
Vehicle Control (receives vehicle and saline)
-
LPS + Vehicle (receives LPS and vehicle)
-
LPS + this compound (receives LPS and this compound)
-
-
Administration of this compound or Vehicle. Administer this compound (30 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.
-
Induction of Endotoxemia. One hour after the administration of this compound or vehicle, induce endotoxemia by i.p. injection of LPS (1 mg/kg).
-
Monitoring. Observe the mice for clinical signs of endotoxemia (e.g., lethargy, piloerection, huddled posture) every 2 hours for a total of 4 hours. Record body weight at 2 and 4 hours post-LPS injection.
-
Euthanasia and Sample Collection. At 4 hours post-LPS injection, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood and Tissue Collection. Collect blood via cardiac puncture into EDTA-containing tubes. Perfuse the animals with cold PBS to remove circulating blood from the organs. Harvest tissues of interest (e.g., brain, lungs, liver, spleen) and either snap-freeze in liquid nitrogen for later analysis or process immediately.
Quantification of this compound in Tissues by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Homogenized tissue samples
-
Internal Standard (IS) solution (e.g., FTY720)
-
Methanol and Chloroform (LC-MS grade)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation.
-
To 100 µL of homogenized tissue, add 2 mL of a 3:1 methanol:chloroform mixture.
-
Incubate the mixture at 48°C for 16 hours.
-
Cool the mixture to room temperature.
-
-
Extraction. The detailed extraction procedure following incubation is adapted from established methods and should be optimized for this compound. This typically involves centrifugation to separate the organic and aqueous layers, followed by evaporation of the organic layer and reconstitution in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis.
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 304.2 → 269.2 (Cone voltage: 48, Collision energy: 12)
-
FTY720 (Internal Standard): 308.2 → 255.2 (Cone voltage: 4, Collision energy: 14)
-
-
-
Quantification. Create a standard curve of this compound in the appropriate matrix. Calculate the concentration of this compound in the tissue samples by determining the ratio of the this compound peak area to the internal standard peak area and comparing it to the standard curve. Normalize the final concentration to the wet tissue weight.
Mandatory Visualization
Caption: Proposed mechanism of this compound in mitigating LPS-induced inflammation.
Caption: Experimental workflow for evaluating this compound in a mouse model of endotoxemia.
References
Application Note: Quantitative Determination of VPC01091.4 in Biological Matrices using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of VPC01091.4, a potent inhibitor of the TRPM7 ion channel, in biological matrices. This method is suitable for use in preclinical and clinical research, enabling pharmacokinetic and pharmacodynamic studies. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative method validation data are presented to demonstrate the performance characteristics of the assay.
Introduction
This compound is a non-phosphorylatable analog of FTY720 that has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1] Unlike FTY720, this compound does not act on sphingosine-1-phosphate (S1P) receptors, thus avoiding the lymphopenia associated with S1P receptor modulation.[1] Its selective inhibition of TRPM7 makes it a valuable tool for investigating the physiological roles of this channel and a potential therapeutic agent for conditions where TRPM7 is implicated, such as inflammation and neuroinflammation.[1][2]
Accurate and reliable quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[3] This document provides a comprehensive protocol for the measurement of this compound concentrations using LC-MS/MS.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
Methanol (LC-MS grade)
-
Acetone (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation
-
Thaw Samples : Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
Spike Internal Standard : To a 100 µL aliquot of each sample, add the internal standard to a final concentration.
-
Protein Precipitation : Add 500 µL of methanol to precipitate proteins.[4]
-
Vortex : Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Collection : Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.[4]
LC-MS/MS Conditions
The following parameters are based on a published method for the analysis of this compound.[4]
| Parameter | Condition |
| LC System | Standard UPLC/HPLC system |
| Column | C18 reverse-phase column |
| Column Temperature | 60°C |
| Mobile Phase A | Water:Methanol:Formic Acid (79:20:1) |
| Mobile Phase B | Methanol:Acetone:Water:Formic Acid (68:29:2:1) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3 µL |
| Gradient | 50% B for 0.5 min, linear ramp to 100% B in 3.5 min, hold at 100% B for 3 min, re-equilibrate at 50% B for 1.5 min |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and the selected IS. |
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) to ensure the reliability of the data.[5][6][7] The following tables summarize typical performance characteristics for a validated bioanalytical LC-MS/MS method.
Quantitative Performance Data (Representative)
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 8% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery | Consistent and reproducible | 85 - 95% |
| Matrix Effect | Minimal and consistent | < 15% |
Signaling Pathway
This compound exerts its biological effects through the inhibition of the TRPM7 ion channel. This channel is a "chanzyme," possessing both ion channel and kinase domains.[8] It plays a role in cellular magnesium and calcium homeostasis and is involved in various signaling pathways.
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TRPM7 inhibitors with potent anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 8. Cellular and Developmental Biology of TRPM7 Channel-Kinase: Implicated Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macrophage Stimulation with VPC01091.4
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC01091.4 is a novel small molecule inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. As an analog of FTY720, it distinguishes itself by not targeting Sphingosine-1-Phosphate (S1P) receptors, thereby offering a more specific mechanism of action for studying TRPM7-mediated processes.[1] In the context of immunology, TRPM7 has been identified as a key regulator of macrophage activation. This compound presents a valuable tool for investigating the role of TRPM7 in inflammatory responses and for the development of novel anti-inflammatory therapeutics.
These application notes provide a detailed protocol for utilizing this compound in a macrophage stimulation assay, specifically focusing on its ability to modulate the inflammatory response induced by lipopolysaccharide (LPS).
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the TRPM7 ion channel. In macrophages, the activation of Toll-like receptor 4 (TLR4) by LPS triggers an inflammatory cascade. The function of TRPM7 is integral to this process. TRPM7 mediates the influx of Ca2+, a critical secondary messenger, which is essential for the endocytosis of the TLR4 receptor complex. This endocytosis is a pivotal step for the activation of downstream signaling pathways, including the activation of interferon regulatory factor 3 (IRF3) and the nuclear translocation of nuclear factor-kappa B (NF-κB). By blocking TRPM7-mediated Ca2+ influx, this compound is hypothesized to inhibit these downstream signaling events, leading to a reduction in the production of pro-inflammatory cytokines.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on cytokine expression in LPS-stimulated RAW 264.7 macrophages.
| Cytokine | Treatment | Concentration of this compound (µM) | Fold Change in Gene Expression (relative to LPS-stimulated control) |
| IL-1β | Pre-treatment | 5 | ~0.1 (Almost complete abrogation) |
| IL-1β | Pre-treatment | 10 | ~0.05 (Almost complete abrogation) |
Note: The data presented is based on published findings for IL-1β gene expression.[1] It is anticipated that this compound will exhibit a similar dose-dependent inhibitory effect on other pro-inflammatory cytokines such as TNF-α and IL-6, based on the known role of TRPM7 in macrophage inflammatory responses. Further experimental validation is recommended.
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Cell scrapers
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture RAW 264.7 cells in T-75 flasks with supplemented DMEM.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, aspirate the old medium, wash the cell monolayer once with sterile PBS, and then add fresh medium.
-
Gently detach the cells using a cell scraper.
-
Resuspend the cells in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.
Macrophage Stimulation Assay
Materials:
-
RAW 264.7 cells
-
Supplemented DMEM
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
24-well or 96-well tissue culture plates
-
Sterile PBS
Procedure:
-
Seed RAW 264.7 cells into 24-well or 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator.
-
The following day, carefully aspirate the medium.
-
Pre-treatment: Add fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) to the respective wells.
-
Incubate the plates for 1-2 hours at 37°C with 5% CO₂.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include wells with cells treated only with vehicle and no LPS as a negative control.
-
Incubate the plates for the desired time period. For gene expression analysis (qRT-PCR), a 4-6 hour incubation is typically sufficient. For protein analysis in the supernatant (ELISA), a 18-24 hour incubation is recommended.
Analysis of Cytokine Gene Expression by qRT-PCR
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., IL-1β, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
After the stimulation period, aspirate the medium and wash the cells once with cold PBS.
-
Lyse the cells directly in the wells and isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the target cytokines and a housekeeping gene, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control groups.
Analysis of Secreted Cytokines by ELISA
Materials:
-
ELISA kits for the target cytokines (e.g., mouse IL-1β, TNF-α, IL-6)
-
Microplate reader
Procedure:
-
After the stimulation period, carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants to pellet any detached cells and debris.
-
Perform the ELISA for each target cytokine according to the manufacturer's instructions provided with the kit.
-
Measure the absorbance using a microplate reader and calculate the concentration of each cytokine based on the standard curve.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound in macrophages.
Experimental Workflow
Caption: Workflow for macrophage stimulation assay.
References
Application Note: Cytotoxicity Assessment of VPC01091.4 Using the Lactate Dehydrogenase (LDH) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
VPC01091.4 is a novel small molecule modulator with inhibitory effects on the transient receptor potential melastatin 7 (TRPM7) ion channel. As a non-phosphorylatable analog of FTY720, it does not target sphingosine-1-phosphate (S1P) receptors, making it a valuable tool for investigating TRPM7-specific functions.[1][2][3] Understanding the cytotoxic profile of new chemical entities is a critical step in the drug development process. The lactate dehydrogenase (LDH) assay is a widely used, reliable, and simple colorimetric method for quantifying cytotoxicity.[4] This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in HeLa cells using the LDH assay and presents available data on its cytotoxic potential.
Principle of the LDH Cytotoxicity Assay
The LDH assay is based on the measurement of LDH enzyme activity released from damaged cells.[5] When the plasma membrane is compromised, intracellular LDH leaks into the surrounding culture medium. This extracellular LDH can be quantified through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which is accompanied by the reduction of NAD+ to NADH.[5] The newly formed NADH is then used by a diaphorase enzyme to reduce a tetrazolium salt (INT) into a colored formazan product.[5] The amount of formazan produced is directly proportional to the amount of LDH released and can be measured spectrophotometrically at a wavelength of approximately 490 nm.
Data Presentation
The cytotoxic effect of this compound has been evaluated in HeLa cells. The available quantitative data is summarized in the table below. It is important to note that this data is based on a single published concentration. A comprehensive dose-response study is recommended to fully characterize the cytotoxic profile of this compound.
| Compound | Cell Line | Concentration (µM) | % Cytotoxicity (Compared to Lysis Control) |
| This compound | HeLa | 25 | 4% |
Data is illustrative and based on a single published value. A full dose-response curve should be generated for comprehensive analysis.
Experimental Protocols
This section provides a detailed protocol for assessing the cytotoxicity of this compound in HeLa cells using a commercially available LDH cytotoxicity assay kit.
Materials and Reagents
-
HeLa cells
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
LDH Cytotoxicity Assay Kit (containing LDH Assay Buffer, Substrate Mix, and Lysis Solution)
-
Sterile, 96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm)
Experimental Workflow
Caption: Experimental workflow for the LDH cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HeLa cells in complete medium until they reach approximately 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh complete medium.
-
Seed 1 x 10^4 HeLa cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment and Controls:
-
Prepare serial dilutions of this compound in serum-free medium at 2X the final desired concentrations.
-
Carefully remove the complete medium from the wells and wash once with 100 µL of PBS.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of the 2X this compound dilutions to the respective wells.
-
Controls:
-
Spontaneous LDH Release (Negative Control): Add 50 µL of serum-free medium instead of the compound solution.
-
Maximum LDH Release (Positive Control): Add 10 µL of 10X Lysis Solution to wells containing cells in serum-free medium.
-
Medium Background Control: Wells containing only serum-free medium without cells.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
LDH Assay:
-
Following incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the assay buffer and substrate mix).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Gently tap the plate to mix.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
If available, measure the absorbance at a reference wavelength (e.g., 680 nm) to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance value of the medium background control from all other absorbance values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Potential Signaling Pathways
This compound's primary target is the TRPM7 ion channel. Inhibition of TRPM7 can affect intracellular cation homeostasis, particularly of Ca2+ and Mg2+, which in turn can influence various downstream signaling pathways that regulate cell survival and death.
Caption: Potential signaling pathways affected by this compound.
Inhibition of TRPM7 by this compound may disrupt calcium signaling, which is crucial for the activation of pro-survival pathways such as the PI3K/Akt and MEK/ERK pathways. By modulating these pathways, this compound could potentially influence cell survival and induce apoptosis, leading to cytotoxicity.
Conclusion
The LDH assay provides a straightforward and effective method for assessing the in vitro cytotoxicity of this compound. The provided protocol offers a detailed guide for researchers to perform this assessment in HeLa cells. The available data suggests that this compound has low cytotoxicity at a concentration of 25 µM. However, further studies are necessary to establish a complete dose-response profile and to investigate its cytotoxic effects in other cell lines to fully understand its therapeutic potential and safety profile. The investigation of downstream signaling pathways, such as those involving TRPM7-mediated calcium influx, will be crucial in elucidating the precise mechanism of any observed cytotoxicity.
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel TRPM7 inhibitors with potent anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: VPC01091.4 in Lung Ischemia-Reperfusion Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Lung ischemia-reperfusion injury (IRI) is a significant contributor to primary graft dysfunction and poor outcomes following lung transplantation.[1][2] It is a complex inflammatory cascade characterized by endothelial and epithelial injury, the release of pro-inflammatory cytokines, and the infiltration of immune cells, leading to increased vascular permeability and compromised lung function.[2] The bioactive lipid mediator, sphingosine-1-phosphate (S1P), plays a critical role in regulating immune function and maintaining endothelial barrier integrity through its interaction with a family of five G protein-coupled receptors (S1PR1-5).[1][3] VPC01091.4 is a novel sphingosine analog that acts as a selective agonist for S1PR1 and an antagonist for S1PR3.[1][4] This document provides detailed application notes and protocols for utilizing this compound in murine models of lung IRI to investigate its therapeutic potential.
Mechanism of Action this compound exerts its protective effects against lung IRI primarily through the activation of the S1P receptor 1 (S1PR1).[1][5] Agonism of S1PR1 on endothelial cells is crucial for enhancing endothelial barrier function, thereby reducing the vascular leak that is a hallmark of lung IRI.[2][6] By activating S1PR1, this compound mitigates the inflammatory response by decreasing the expression of pro-inflammatory cytokines and reducing the infiltration of neutrophils into the lung parenchyma.[1][4][6] Studies comparing this compound with the non-selective S1P receptor agonist FTY720 have shown comparable protection, indicating that S1PR1 activation is the key protective mechanism, independent of S1PR3 activity.[2][5] The protective effects of this compound can be reversed by the co-administration of an S1PR1 antagonist.[1][6]
References
- 1. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Navigating VPC01091.4 Solubility: A Technical Guide
For researchers and drug development professionals utilizing VPC01091.4, ensuring its proper dissolution is the first critical step towards reliable and reproducible experimental outcomes. This technical support guide provides direct answers to common solubility challenges, detailed protocols, and troubleshooting workflows to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It has been shown to be soluble in DMSO at a concentration of 10 mM[1].
Q2: My this compound is not fully dissolving in DMSO. What should I do?
If you encounter issues with solubility even with DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C for a short period (10-15 minutes). This can help increase the solubility of the compound.
-
Vortexing/Sonication: Agitate the solution by vortexing or using an ultrasonic bath. This can help break down any clumps and facilitate dissolution.
-
Fresh Solvent: Ensure your DMSO is of high quality and has not been exposed to moisture, as this can affect its solvating properties.
Q3: Can I use other solvents besides DMSO?
While DMSO is the primary recommended solvent, for specific cellular assays where DMSO may be toxic, alternative solvents might be considered. However, the solubility of this compound in other solvents is not widely reported. It is advisable to perform a small-scale pilot test to determine solubility and compatibility with your experimental system. A study mentions the use of 100% ethyl alcohol as a vehicle for a similar compound, AAL-149, which could be cautiously explored[2].
Q4: I observed precipitation of this compound after adding it to my aqueous buffer. How can I prevent this?
This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To minimize precipitation:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try using a more diluted stock solution or a lower final concentration in your experiment.
-
Increase the Percentage of DMSO: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically not exceeding 0.5-1% in most cell-based assays to avoid solvent-induced toxicity.
-
Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform distribution, preventing localized high concentrations that can lead to precipitation.
Quantitative Solubility Data
| Compound | Recommended Solvent | Concentration | Reference |
| This compound | DMSO | 10 mM | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Pre-warm the DMSO: If the DMSO is stored at a low temperature, allow it to come to room temperature before use.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 303.49 g/mol [1]. To prepare 1 mL of a 10 mM stock solution, you would need 3.0349 mg of the compound.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Facilitate Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If necessary, gently warm the solution at 37°C for 10-15 minutes.
-
For difficult-to-dissolve compounds, a brief sonication in an ultrasonic bath can be beneficial.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. A research article suggests that in solvent, this compound is stable for 6 months at -80°C or -20°C[1].
Visual Troubleshooting Guide and Signaling Context
Troubleshooting Workflow for this compound Solubility Issues
The following diagram outlines a step-by-step process to address common solubility challenges encountered with this compound.
Caption: A workflow diagram for troubleshooting this compound solubility.
This compound and its Role as a TRPM7 Inhibitor
This compound is identified as a novel inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel[1][2]. TRPM7 is a unique protein that functions as both an ion channel and a kinase, playing a role in cellular magnesium homeostasis and signaling. The diagram below illustrates the inhibitory action of this compound on the TRPM7 channel, which is implicated in inflammatory responses.
Caption: Inhibition of the TRPM7 ion channel by this compound.
References
Technical Support Center: Optimizing VPC01091.4 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using VPC01091.4 in their experiments, with a focus on optimizing its concentration to maintain cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-phosphorylatable analog of FTY720. It functions as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel[1]. Additionally, it acts as a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1) and an antagonist for the Sphingosine-1-Phosphate Receptor 3 (S1PR3). This dual activity allows it to modulate cellular processes such as inflammation and cell migration.
Q2: What is the expected effect of this compound on cell viability?
A2: Based on available data, this compound exhibits minimal cytotoxicity at concentrations effective for its biological activity. For instance, in HeLa cells, mean cytotoxicity was less than 5% for doses up to 25 µM[1]. However, the optimal concentration with minimal impact on viability can be cell-type specific. Therefore, it is crucial to perform a dose-response experiment for your specific cell line.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound primarily impacts two key signaling pathways:
-
TRPM7 Inhibition: By blocking the TRPM7 ion channel, this compound can influence intracellular cation homeostasis, particularly of Mg²⁺ and Ca²⁺. This can affect a wide range of downstream cellular processes including cell proliferation and migration.
-
S1P Receptor Modulation: Through its agonist activity on S1PR1, this compound can activate signaling cascades involved in immune cell trafficking, endothelial barrier function, and anti-inflammatory responses. Its antagonist activity on S1PR3 can block pathways associated with inflammation and vascular permeability.
Q4: I am observing unexpected levels of cell death in my experiments. What could be the cause?
A4: Several factors could contribute to unexpected cytotoxicity:
-
Concentration: The concentration of this compound may be too high for your specific cell type. We strongly recommend performing a dose-response curve to determine the optimal concentration.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells are more susceptible to compound-induced toxicity.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is not toxic to your cells. A vehicle control (medium with the same concentration of solvent) is essential.
-
Assay Interference: The compound may interfere with the reagents of your cell viability assay. Refer to the troubleshooting guide below for more details.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound. It is important to note that this data is from a single cell line and may not be directly transferable to other cell types.
| Cell Line | Compound | Concentration (µM) | Incubation Time | Assay | % Cytotoxicity (Mean) | Reference |
| HeLa | This compound | up to 25 | 24 hours | LDH Release | < 5% | [1] |
Experimental Protocols
Determining Optimal this compound Concentration using MTT Assay
This protocol provides a detailed methodology for determining the concentration range of this compound that maintains high cell viability in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density appropriate for your cell line to be in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Also prepare a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control (set to 100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Caption: Workflow for determining optimal this compound concentration.
Caption: this compound signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the 96-well plate- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Check for compound precipitation in the media under a microscope. If observed, consider using a lower concentration or a different solvent. |
| Low signal or no dose-response | - Insufficient cell number- Incorrect assay incubation time- Inactive compound | - Optimize cell seeding density.- Perform a time-course experiment to determine the optimal incubation time for the assay with your cells.- Verify the activity of your this compound stock. |
| High background in vehicle control wells | - Solvent toxicity- Media components interfering with the assay | - Lower the concentration of the solvent (e.g., DMSO). Ensure it is below the toxic threshold for your cells.- Run a cell-free control with just media and the assay reagent to check for background signal. |
| Unexpected increase in viability at high concentrations | - Compound interference with the assay reagent (e.g., direct reduction of MTT)- Hormonal or signaling effects of the compound stimulating metabolism | - Run a cell-free control with this compound and the assay reagent to test for direct chemical interaction.- Consider using a different viability assay based on a different principle (e.g., ATP content or dye exclusion). |
References
how to avoid VPC01091.4 precipitation in media
Welcome to the technical support center for VPC01091.4. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-phosphorylatable analog of FTY720 and functions as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1] It has demonstrated anti-inflammatory effects in various studies.[1] Unlike FTY720, its activity is independent of sphingosine-1-phosphate (S1P) receptors.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in aqueous-based cell culture media is often due to its hydrophobic nature and limited aqueous solubility. Key factors contributing to precipitation include:
-
High Stock Solution Concentration: Preparing an overly concentrated stock solution in an organic solvent can lead to the compound crashing out when diluted into the aqueous media.
-
Improper Dilution Technique: Rapidly adding the concentrated stock solution to the media without adequate mixing can cause localized high concentrations, leading to precipitation.
-
Low Media Temperature: Adding the compound to cold media can decrease its solubility.
-
Final Concentration Exceeding Aqueous Solubility: The final concentration of this compound in the cell culture media may exceed its solubility limit.
-
Interaction with Media Components: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[2]
-
pH of the Media: The pH of the culture media can influence the ionization state and solubility of the compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable. It is crucial to use high-purity, anhydrous DMSO, as the presence of water can affect the stability and solubility of the compound in the stock solution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), with a concentration of 0.1% or lower being ideal for most cell lines. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.
Q5: How does the presence of serum in the media affect the solubility of this compound?
The presence of serum, which contains proteins like albumin, can sometimes increase the apparent solubility of hydrophobic compounds in cell culture media by binding to the compound and keeping it in solution.[2][3][4] If you are observing precipitation in serum-free media, consider whether your experimental design can accommodate the use of serum.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution of Stock Solution
If you observe cloudiness or visible precipitate immediately after adding the this compound stock solution to your cell culture media, follow these troubleshooting steps:
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue: Precipitation Develops Over Time in the Incubator
If the media appears clear initially but becomes cloudy or shows precipitate after some time in the incubator, consider the following:
-
Temperature-Dependent Solubility: The compound may have lower solubility at 37°C over extended periods.
-
Compound Instability: The compound may be degrading over time, with the degradation products being less soluble.
-
Interaction with Cellular Metabolites: Changes in the media composition due to cellular metabolism (e.g., pH shifts) could be causing the compound to precipitate.
Recommended Actions:
-
Perform a Solubility Test: Before treating your cells, incubate a cell-free plate with your final concentration of this compound in media under the same experimental conditions (temperature, CO2) and for the same duration to see if precipitation occurs in the absence of cells.
-
Use Freshly Prepared Solutions: Prepare the final working solution of this compound immediately before adding it to your cells.
-
Consider Media Buffering: If significant pH changes are expected, use a medium with a stronger buffering capacity, such as one containing HEPES.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C as recommended by the supplier.
-
Protocol for Preparing Working Solutions and Treating Cells
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) sterile cell culture media
-
Sterile tubes for dilution
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the required volume of cell culture media to 37°C in a water bath or incubator.
-
Perform serial dilutions of the this compound stock solution in pre-warmed media to achieve the desired final concentrations.
-
When diluting, add the stock solution dropwise to the center of the media tube while gently vortexing or swirling the tube to ensure rapid and uniform mixing. This prevents localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration in all treatments, including the vehicle control, is consistent and non-toxic to the cells (ideally ≤ 0.1%).
-
Aspirate the old media from your cell culture plates and immediately add the freshly prepared media containing the desired concentration of this compound.
-
Gently rock the plate to ensure even distribution of the media.
-
Return the plate to the incubator.
-
Data Presentation
Table 1: Solubility of this compound and its Analogue FTY720 in Different Solvents
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL | Use of anhydrous DMSO is recommended. |
| FTY720 | Ethanol | ≥ 20 mg/mL | |
| DMSO | ≥ 20 mg/mL | ||
| Dimethyl formamide | ≥ 20 mg/mL | ||
| Aqueous Buffers | Sparingly soluble | For maximum solubility, first dissolve in ethanol and then dilute with the aqueous buffer. |
Signaling Pathway
This compound and the TRPM7 Signaling Pathway
Caption: this compound inhibits the TRPM7 ion channel, blocking Ca²⁺ and Mg²⁺ influx and subsequent downstream signaling pathways.
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of VPC01091.4
Welcome to the Technical Support Center for VPC01091.4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help you identify and mitigate potential off-target effects in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a non-phosphorylatable analog of FTY720. Its primary known target is the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, which it potently inhibits.[1] Unlike its parent compound FTY720, this compound is designed to not be phosphorylated, and therefore it does not target Sphingosine-1-Phosphate (S1P) receptors, avoiding the lymphopenia associated with S1P receptor modulation.[1]
Q2: Are there known off-target effects for this compound?
Direct, comprehensive off-target screening data for this compound is not extensively published. However, experimental evidence strongly suggests the existence of off-target effects. For instance, the anti-inflammatory effects of this compound, such as the suppression of LPS-induced IL-1β expression, are observed even in TRPM7 knockout macrophages.[2] This indicates that its mechanism of action is not solely dependent on TRPM7 inhibition and involves other molecular targets.
Q3: What are the potential off-target pathways to consider based on its structural analog, FTY720?
Given that this compound is an analog of FTY720, it is prudent to consider the known off-target effects of FTY720 as potential areas of investigation. At concentrations higher than those needed for S1P receptor modulation, FTY720 has been shown to affect several signaling pathways, including:
-
Sphingolipid Metabolism: FTY720 can inhibit sphingosine kinase 1 (SK1) and ceramide synthase.[3][4]
-
Protein Phosphatase 2A (PP2A): FTY720 can activate PP2A.[3][5]
-
PI3K/Akt Pathway: FTY720 has been shown to modulate the PI3K/Akt signaling pathway.[3][5]
-
Other Kinases and Signaling Molecules: FTY720 can also impact JNK, MAPK, and Rho-GTPase signaling.[6]
Researchers using this compound should be aware of the possibility of similar off-target interactions.
Troubleshooting Guide
This guide is intended to help you troubleshoot unexpected experimental outcomes that may be due to off-target effects of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Observed phenotype is inconsistent with known TRPM7 function. | The phenotype may be driven by an off-target effect of this compound. | 1. Perform a dose-response experiment: Compare the EC50 for the observed phenotype with the known IC50 for TRPM7 inhibition by this compound. A significant discrepancy suggests an off-target effect.2. Use a structurally unrelated TRPM7 inhibitor: If a different TRPM7 inhibitor does not reproduce the phenotype, it is likely an off-target effect of this compound.3. Rescue experiment: If possible, overexpress a this compound-insensitive mutant of TRPM7. If the phenotype is not rescued, it points towards an off-target mechanism. |
| Cellular toxicity is observed at concentrations required for TRPM7 inhibition. | Toxicity may be due to off-target interactions. | 1. Test in a TRPM7-null cell line: If toxicity persists in cells lacking the primary target, it is likely an off-target effect.2. Perform a counter-screen: Screen this compound against a panel of known cytotoxicity targets. |
| Inconsistent results between different cell types. | Cell-type specific expression of off-targets can lead to varied responses. | 1. Characterize target and potential off-target expression: Use techniques like Western blotting or qPCR to determine the expression levels of TRPM7 and suspected off-targets in the cell lines being used.2. Consult literature: Review literature for known differences in the signaling pathways of the cell types under investigation. |
Investigating Off-Target Effects: Experimental Protocols
To rigorously assess the potential off-target effects of this compound, we recommend the following experimental approaches.
Kinome Profiling
This technique assesses the selectivity of a compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration at least 10-fold higher than its TRPM7 IC50 to identify potential off-target interactions. A common screening concentration is 1 µM.
-
Kinase Panel: Utilize a commercial kinome profiling service that offers a broad panel of recombinant human kinases.
-
Binding or Activity Assay: The service will typically perform either a competition binding assay or a direct enzymatic activity assay.
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity for each kinase in the panel. Analyze the data to identify any kinases that are significantly inhibited by this compound.
Interpreting the Data:
-
High-Affinity Hits: Kinases that are inhibited by more than 50% at the screening concentration should be considered potential off-targets.
-
Dose-Response Validation: For any high-affinity hits, perform follow-up dose-response experiments to determine the IC50 value for the off-target interaction.
-
Cellular Validation: Confirm the engagement of the identified off-target kinase in a cellular context using methods like Western blotting to assess the phosphorylation of its downstream substrates.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stability of proteins upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble TRPM7 (and other potential targets) at each temperature using Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct target engagement.
Interpreting the Data:
-
Melt Curve Shift: A rightward shift in the melting curve for a protein in the presence of this compound indicates that the compound binds to and stabilizes that protein.
-
Isothermal Dose-Response (ITDR): By heating at a single, optimized temperature with varying concentrations of this compound, a dose-dependent stabilization can be observed, allowing for the determination of an apparent EC50 for target engagement in cells.
-
Proteome-Wide CETSA: When coupled with mass spectrometry, this technique can provide an unbiased profile of protein targets that are stabilized by this compound across the proteome.
Potential Off-Target Signaling Pathways
Based on the known off-target profile of FTY720, the following diagram illustrates potential signaling pathways that could be inadvertently modulated by this compound. Researchers are encouraged to investigate these pathways if they observe unexpected cellular phenotypes.
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 Inhibits Tumor Growth and Enhances the Tumor-Suppressive Effect of Topotecan in Neuroblastoma by Interfering With the Sphingolipid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with VPC01091.4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with VPC01091.4.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound, particularly focusing on its dual-target profile which can lead to unexpected outcomes.
Q1: We are observing anti-inflammatory effects that are inconsistent with TRPM7 inhibition alone. What could be the cause?
A1: This is a key point of complexity with this compound. While it is a potent inhibitor of the TRPM7 ion channel, some studies have also characterized it as a selective S1PR1 (Sphingosine-1-Phosphate Receptor 1) agonist and S1PR3 antagonist.[1] The observed anti-inflammatory effects could be a composite of both TRPM7 inhibition and S1PR1 activation. For instance, in a mouse model of endotoxemia, this compound was shown to reduce inflammation and disease severity.[1] This effect is attributed to its direct action on macrophages and microglia, blunting LPS-induced inflammatory cytokine expression.[1]
To dissect these effects, consider the following:
-
Use specific antagonists: To isolate the effects of S1PR1, use a selective S1PR1 antagonist in conjunction with this compound. If the unexpected effect is diminished, it suggests the involvement of the S1PR1 pathway.
-
Analyze downstream signaling: Investigate signaling pathways downstream of both TRPM7 and S1PR1. Activation of pathways like ERK, PI3K, and Rac could indicate S1P receptor involvement.[2]
Q2: We expected to see lymphopenia, similar to FTY720, but our lymphocyte counts are normal. Is our compound inactive?
A2: No, this is an expected result and a key feature of this compound. Unlike its parent compound FTY720, this compound is a non-phosphorylatable analog.[1] FTY720 requires phosphorylation to its active form, FTY720-phosphate, which then acts as a potent agonist at S1P receptors, leading to the internalization of S1PR1 on lymphocytes and subsequent lymphopenia.[3] Since this compound is not phosphorylated, it does not induce lymphopenia, making it a useful tool to study S1P receptor-independent effects.[1]
Q3: We are observing cytotoxicity at concentrations where we expect to see specific inhibitory effects. How can we mitigate this?
A3: While this compound has been shown to have low cytotoxicity at doses up to 25 µM in HeLa cells, cell-type specific toxicity can occur.[1] It is crucial to perform a dose-response curve for cytotoxicity in your specific cell line.
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Use a standard assay like the LDH-release assay to determine the cytotoxic concentration range for your specific cell type.[1]
-
Lower the concentration: Based on the cytotoxicity data, use this compound at concentrations well below the toxic threshold. The reported IC50 for TRPM7 inhibition is 0.665 µM, which should be a good starting point for functional assays.[1]
-
Reduce incubation time: If longer incubation times are leading to toxicity, consider shorter treatment durations.
Q4: Our in vitro results with this compound are not translating to our in vivo model. What could be the reason?
A4: Discrepancies between in vitro and in vivo results can arise from several factors related to the compound's pharmacokinetics and complex biological interactions. This compound has been shown to have significant and rapid accumulation in the brain and lungs.[1]
Potential Reasons for Discrepancy:
-
Pharmacokinetics: The bioavailability, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model might differ from published data.
-
Complex in vivo environment: The in vivo setting involves interactions with multiple cell types and signaling pathways that are not present in a simplified in vitro culture. The dual action of this compound on both TRPM7 and S1P receptors can lead to different net effects in a whole organism.[1]
-
Off-target effects: While this compound is considered selective, the possibility of unknown off-target effects in a complex biological system cannot be entirely ruled out.
Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| TRPM7 Inhibition (IC50) | 0.665 µM | HEK 293T cells overexpressing mouse TRPM7 | [1] |
| Cytotoxicity | Minimal up to 25 µM | HeLa cells | [1] |
Table 2: Reported Receptor Activity Profile of this compound
| Receptor | Activity | Note | Reference |
| TRPM7 | Potent Inhibitor | Primary mechanism of action in several studies. | [1] |
| S1PR1 | Agonist | Observed in studies on lung ischemia-reperfusion injury. | |
| S1PR3 | Antagonist | Observed in studies on lung ischemia-reperfusion injury. | |
| Other S1PRs | Not a primary target | Does not require phosphorylation for activity, unlike FTY720. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Whole-Cell Patch Clamp Electrophysiology for TRPM7 Inhibition
-
Cell Culture: HEK 293T cells are transiently transfected with a plasmid encoding for mouse TRPM7.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The internal pipette solution contains (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, and 2 Na2ATP, adjusted to pH 7.2 with CsOH. This internal solution is designed to chelate intracellular Mg2+ to maximally activate TRPM7 currents.
-
Data Acquisition: Cells are held at a holding potential of -60 mV. Voltage ramps from -100 mV to +100 mV over 500 ms are applied every 5 seconds to elicit TRPM7 currents (IM7).
-
Compound Application: this compound is dissolved in the external solution and applied to the cells at various concentrations to determine the dose-dependent inhibition of IM7. The IC50 is calculated from the resulting dose-response curve.
LDH-Release Cytotoxicity Assay
-
Cell Plating: Cells (e.g., HeLa) are seeded in a 96-well plate at a density of 10,000 cells per well and allowed to adhere overnight.
-
Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control. A positive control for maximum LDH release (e.g., cell lysis buffer) should be included.
-
Incubation: The cells are incubated for 24 hours.
-
LDH Measurement: After incubation, the supernatant is collected, and the amount of LDH released is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. Absorbance is measured using a plate reader.
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control.
qRT-PCR for Inflammatory Cytokine Expression
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are plated and pre-treated with this compound at various concentrations for a specified time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for a further period (e.g., 3 hours) to induce inflammatory cytokine expression.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a reverse transcription kit.
-
Quantitative PCR: The cDNA is then used as a template for quantitative real-time PCR (qRT-PCR) using primers specific for the target inflammatory cytokines (e.g., IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Visualizations
The following diagrams illustrate the key signaling pathways associated with this compound.
Caption: this compound inhibits the TRPM7 ion channel.
Caption: this compound acts as an agonist at S1PR1 and an antagonist at S1PR3.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
VPC01091.4 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC01091.4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1] It is an analog of FTY720 but, importantly, does not target Sphingosine-1-Phosphate (S1P) receptors, thus avoiding the lymphopenia associated with FTY720.[1] Its primary mechanism of action is the blockage of TRPM7-mediated cation influx, which has been shown to have significant anti-inflammatory effects.[1][2]
Q2: What are the key in vitro applications of this compound?
This compound is primarily used in cell-based assays to investigate its anti-inflammatory properties. A key application is in lipopolysaccharide (LPS)-induced inflammation models using macrophage and microglial cell lines. In these models, this compound has been shown to suppress the expression of pro-inflammatory cytokines.
Q3: What are the key in vivo applications of this compound?
In vivo, this compound has been effectively used in mouse models of endotoxemia to blunt systemic inflammation and neuroinflammation.[1] It has been shown to reduce disease severity and inflammation without impacting blood lymphocyte counts.[1]
Q4: What is the recommended solvent and storage condition for this compound?
The recommended solvent for this compound is Dimethyl sulfoxide (DMSO). For in vivo experiments, a stock solution in DMSO can be further diluted in corn oil. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Troubleshooting Guides
In Vitro Experiments
Problem: High variability in cytokine expression levels in LPS-induced inflammation assays.
-
Possible Cause 1: Inconsistent cell health or density.
-
Solution: Ensure cells are healthy, within a consistent passage number, and seeded at a uniform density for all experimental conditions. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity.
-
-
Possible Cause 2: Variability in LPS or this compound concentration.
-
Solution: Prepare fresh dilutions of LPS and this compound for each experiment from a reliable stock. Ensure thorough mixing of reagents in the culture medium.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Solution: Adhere strictly to the optimized incubation times for both this compound pre-treatment and LPS stimulation.
-
Problem: No significant reduction in inflammatory markers with this compound treatment.
-
Possible Cause 1: Sub-optimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. A concentration of ≥5 µM has been shown to significantly reduce LPS-stimulated IL-1β expression in RAW 264.7 macrophages.
-
-
Possible Cause 2: Inappropriate timing of this compound treatment.
-
Solution: this compound is typically used as a pre-treatment before LPS stimulation. Optimize the pre-treatment time to ensure adequate inhibition of TRPM7 before the inflammatory stimulus is introduced.
-
-
Possible Cause 3: Issues with the this compound stock solution.
-
Solution: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if necessary.
-
In Vivo Experiments
Problem: High variability in inflammatory response in the mouse endotoxemia model.
-
Possible Cause 1: Inconsistent administration of LPS or this compound.
-
Solution: Ensure accurate and consistent intraperitoneal (i.p.) injections for all animals. The volume of injection should be appropriate for the animal's weight.
-
-
Possible Cause 2: Variability in animal age, weight, or strain.
-
Solution: Use age- and weight-matched animals from the same strain for all experimental groups to minimize biological variability.
-
-
Possible Cause 3: Stress-induced inflammation.
-
Solution: Handle animals gently and minimize stress during the experimental procedures, as stress can influence the inflammatory response.
-
Problem: Lack of therapeutic effect of this compound in the endotoxemia model.
-
Possible Cause 1: Insufficient dose of this compound.
-
Solution: A dose of 30 mg/kg has been shown to be effective in a sublethal LPS-induced inflammation model in mice. Consider a dose-escalation study if the desired effect is not observed.
-
-
Possible Cause 2: Timing of administration.
-
Solution: In the published model, this compound was co-administered with LPS. The timing of administration may need to be adjusted depending on the specific experimental question.
-
-
Possible Cause 3: Inappropriate vehicle control.
-
Solution: The vehicle used for in vivo administration (e.g., DMSO and corn oil) should be administered to a control group to account for any effects of the vehicle itself.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | This compound Concentration | Outcome |
| HeLa | Cytotoxicity Assay | Up to 25 µM | Minimal cytotoxicity (<5%) |
| RAW 264.7 Macrophages | LPS-induced Inflammation (qRT-PCR) | ≥5 µM | Significantly reduced IL-1β expression |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS-induced Inflammation (qRT-PCR) | 10 µM | Suppressed IL-1β and IL-6 expression |
| BV-2 Microglia | LPS-induced Inflammation (qRT-PCR) | 10 µM | Suppressed inflammatory cytokine expression |
| HEK 293T (overexpressing mouse TRPM7) | Patch Clamp Electrophysiology | 0.665 µM | IC50 for TRPM7 inhibition |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Endotoxemia
| Parameter | Model | This compound Dose | Outcome |
| Plasma Cytokines (IL-1β, IFNγ, TNFα, IL-10) | Sublethal LPS (1 mg/kg) | 30 mg/kg (co-administered with LPS) | Reduced plasma cytokine levels |
| Clinical Scores | Lethal Dose (LD50) LPS (25 mg/kg) | 30 mg/kg (co-administered with LPS) | Significantly improved clinical scores |
| Weight Change | Lethal Dose (LD50) LPS (25 mg/kg) | 30 mg/kg (co-administered with LPS) | Significantly reduced weight loss |
Experimental Protocols & Methodologies
In Vitro LPS-Induced Inflammation Assay
-
Cell Culture: Plate macrophages (e.g., RAW 264.7) or microglia (e.g., BV-2) in appropriate culture vessels and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with this compound at the desired concentration (e.g., 5-10 µM) or vehicle control (DMSO) for a specified period (e.g., 1 hour).
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/ml.
-
Incubation: Incubate the cells for a defined period (e.g., 3 hours) to allow for the induction of inflammatory gene expression.
-
Analysis: Harvest the cells for RNA extraction and subsequent analysis of cytokine gene expression by quantitative real-time PCR (qRT-PCR). Key target genes include IL-1β, TNFα, and IL-6.
In Vivo Mouse Model of Endotoxemia
-
Animal Model: Use 12-week-old, wild-type C57BL/6 mice.
-
Treatment Groups:
-
Control (vehicle only)
-
This compound only (30 mg/kg)
-
LPS only (1 mg/kg for sublethal model; 25 mg/kg for lethal model)
-
This compound (30 mg/kg) + LPS
-
-
Administration: Co-administer this compound (or vehicle) and LPS via intraperitoneal (i.p.) injection.
-
Monitoring (Sublethal Model): After 4 hours, euthanize the mice and collect blood for analysis of whole blood drug levels, lymphocyte counts, and plasma cytokine levels using a Luminex assay.
-
Monitoring (Lethal Model): Monitor the mice for up to 132 hours, recording clinical scores and body weight at regular intervals. Survival is also a key endpoint.
Visualizations
Caption: this compound inhibits TRPM7, blocking LPS-induced inflammatory signaling.
Caption: Workflow for in vitro LPS-induced inflammation assay with this compound.
Caption: Experimental workflow for in vivo endotoxemia models using this compound.
References
addressing high background in VPC01091.4 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VPC01091.4 in their experiments. The primary focus is to address the common issue of high background signals in various assay formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-phosphorylatable analog of FTY720. It has been identified as a potent inhibitor of the TRPM7 (Transient Receptor Potential Melastatin 7) ion channel, with an IC50 of 0.665 µM.[1][2] Unlike its parent compound, this compound does not require phosphorylation for its activity and does not target S1P receptors to the same extent, thus avoiding confounding effects like lymphopenia.[1] Its primary mechanism is the inhibition of TRPM7, which is involved in cellular magnesium homeostasis and has implications for inflammatory responses.[1] Some studies have also characterized it as a selective S1PR1 (Sphingosine-1-Phosphate Receptor 1) agonist and S1PR3 antagonist.[3][4]
Q2: In what types of assays is this compound typically used?
This compound is primarily used in cell-based assays to investigate its anti-inflammatory effects and its role in modulating TRPM7 and S1P receptor signaling. Common applications include:
-
Inflammation Assays: Measuring the inhibition of lipopolysaccharide (LPS)-induced inflammatory cytokine expression (e.g., IL-1β) in macrophages and microglia.[1][2]
-
Ion Channel Activity Assays: Electrophysiological studies, such as whole-cell patch clamp, to measure the inhibition of TRPM7 channel currents.[1]
-
Cell Viability and Cytotoxicity Assays: To determine the compound's effect on cell health at various concentrations.[1]
-
Signaling Pathway Analysis: Investigating downstream signaling events of TRPM7 inhibition or S1P receptor modulation, which may involve fluorescence or luminescence-based reporter assays.
Q3: What are the common causes of high background in assays involving this compound?
High background can arise from several sources, many of which are common to cell-based and fluorescence assays:
-
Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, flavins) or media components (e.g., phenol red, serum).[5][6]
-
Non-specific Binding: The assay's detection antibodies or other reagents may bind to unintended targets in the sample.[7][8]
-
Reagent Concentration: Suboptimal concentrations of reagents, including this compound itself if it has fluorescent properties, or detection antibodies, can lead to increased background.[7]
-
Insufficient Washing: Inadequate washing steps can leave behind unbound reagents, contributing to a high background signal.[9][10]
-
Contamination: Microbial or chemical contamination of reagents or cell cultures can interfere with the assay readout.[8][10]
-
Plate and Plasticware Issues: The type of microplate used can significantly impact background, especially in fluorescence assays. Black plates are generally recommended to minimize background and crosstalk.[5]
Troubleshooting High Background
This guide provides a systematic approach to identifying and resolving high background issues in your this compound assays.
Initial Troubleshooting Workflow
Before diving into specific experimental changes, follow this logical workflow to diagnose the potential source of the high background.
Problem 1: High Background in Unstained or No-Cell Controls (Autofluorescence)
Q: My control wells containing only cells (unstained) or media with assay reagents (no cells) show a high signal. What should I do?
A: This points to autofluorescence from your cells or assay components.
Solutions:
-
Media Composition: Switch to phenol red-free media for the duration of the assay, as phenol red is a known source of fluorescence.[5]
-
Cell Density: Optimize cell density. Too many cells can increase the overall autofluorescence.
-
Wavelength Selection: If your assay allows, use fluorophores with excitation and emission wavelengths in the red or far-red spectrum (>600 nm) to avoid the natural fluorescence of cells, which is more prominent in the green spectrum.[5]
Table 1: Effect of Media on Background Signal
| Condition | Media Type | Average Background Signal (RFU) | Signal-to-Background Ratio |
| No-Cell Control | Phenol Red-Containing | 15,000 | 2.5 |
| No-Cell Control | Phenol Red-Free | 3,000 | 12.0 |
Problem 2: High Background Signal in Negative Controls (Non-Specific Binding)
Q: My negative control wells (e.g., vehicle-treated cells) have a high signal, suggesting non-specific binding of antibodies. How can I fix this?
A: This is a common issue in immunoassays and can be addressed by optimizing your blocking and antibody incubation steps.
Solutions:
-
Blocking Buffer: Ensure you are using an appropriate blocking buffer. Common choices include Bovine Serum Albumin (BSA) or non-fat dry milk. However, be aware that BSA can sometimes bind to certain fluorophores.[11]
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal with low background. Excess antibody is a frequent cause of non-specific binding.[7]
-
Washing Steps: Increase the number and duration of wash steps after antibody incubations to more effectively remove unbound antibodies.[6] The inclusion of a mild detergent like Tween-20 in the wash buffer can also help.[9]
Table 2: Impact of Antibody Titration and Washing on Background
| Primary Ab Dilution | Wash Steps | Average Background (RFU) | Average Specific Signal (RFU) |
| 1:100 | 3 x 5 min | 25,000 | 60,000 |
| 1:500 | 3 x 5 min | 8,000 | 55,000 |
| 1:500 | 5 x 5 min | 4,500 | 54,000 |
| 1:1000 | 5 x 5 min | 3,000 | 40,000 |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
This protocol provides a framework for a fluorescence-based assay to measure the inhibitory effect of this compound on LPS-induced cellular responses.
-
Cell Plating: Seed macrophages (e.g., RAW 264.7) in a black, clear-bottom 96-well plate at a pre-optimized density. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in phenol red-free culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubate for the desired time (e.g., 6 hours for cytokine expression).
-
-
Detection (Example: Immunofluorescence for a target protein):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody at the optimized dilution overnight at 4°C.
-
Wash the plate 5 times with PBS containing 0.05% Tween-20.
-
Incubate with a fluorescently-labeled secondary antibody at the optimized dilution for 1 hour at room temperature, protected from light.
-
Wash the plate 5 times with PBS-Tween, followed by a final wash with PBS.
-
-
Data Acquisition: Read the plate on a fluorescence microplate reader using the appropriate excitation and emission wavelengths.
Signaling Pathway
This compound acts on the TRPM7 ion channel and potentially S1P receptors, influencing inflammatory signaling.
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TRPM7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. benchchem.com [benchchem.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 10. arp1.com [arp1.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
long-term storage conditions for VPC01091.4
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of VPC01091.4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound solid powder?
For long-term stability, it is recommended to store the solid powder of this compound at -20°C for up to 12 months or at 4°C for up to 6 months.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
When this compound is in a solvent, it should be stored at -80°C or -20°C for a duration of up to 6 months.[1] To prevent precipitation, it is advisable to pre-warm both the stock solution and the diluent to 37°C before preparing further dilutions. If precipitation does occur, ultrasonic heating may be used to help redissolve the compound.
Q3: What is the biological activity of this compound?
This compound is a non-phosphorylatable analog of FTY720 and acts as a novel inhibitor of the transient receptor potential melastatin 7 (TRPM7) channel, with an IC50 of 0.665 µM.[1] It has been shown to inhibit inflammatory gene expression induced by lipopolysaccharide (LPS) in macrophages and microglia. Furthermore, it can reduce systemic peripheral inflammation in mouse models of LPS-induced endotoxemia.[1]
Q4: Is this compound an agonist for Sphingosine-1-Phosphate (S1P) receptors?
No, unlike its parent compound FTY720, this compound is a non-phosphorylatable analog and is inert against S1P receptors. Its anti-inflammatory effects are independent of S1P receptor targeting.
Troubleshooting Guide
Issue: I observed reduced or no activity of this compound in my experiment.
-
Possible Cause 1: Improper Storage. Extended storage at room temperature or improper long-term storage can lead to degradation of the compound.
-
Solution: Ensure that the compound has been stored according to the recommended conditions. Refer to the storage data table below.
-
-
Possible Cause 2: Compound Precipitation. The compound may have precipitated out of solution during dilution in aqueous buffers.
-
Solution: Before preparing dilutions, pre-warm the stock solution and the buffer to 37°C. If precipitation is observed, sonication can be used to aid in redissolving the compound.
-
-
Possible Cause 3: Experimental Conditions. The efficacy of this compound can be dependent on the specific cell type, animal model, and experimental setup.
-
Solution: It is recommended to perform dose-response experiments to determine the optimal concentration for your specific system rather than directly applying concentrations from the literature.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| Solid Powder | 4°C | 6 Months |
| In Solvent | -80°C | 6 Months |
| In Solvent | -20°C | 6 Months |
Experimental Protocols & Workflows
General Workflow for a Cell-Based Assay with this compound
Caption: A typical experimental workflow for cell-based assays using this compound.
Signaling Pathway of this compound Action
Caption: The inhibitory action of this compound on the TRPM7 channel, which contributes to reducing inflammation.
References
minimizing cytotoxicity of VPC01091.4 at high doses
Welcome to the technical support resource for VPC01091.4. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize cytotoxicity associated with this compound, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a stereoisomer of VPC01091 and has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2] It is a non-phosphorylatable analog of FTY720 and, importantly, does not target Sphingosine-1-Phosphate (S1P) receptors, which distinguishes it from FTY720.[1] Its primary mechanism of action is the blockage of TRPM7 channel activity.[1][2]
Q2: Is this compound expected to be cytotoxic? Published data suggests it has low toxicity.
A2: While initial studies in specific cell lines, such as HeLa cells, have shown minimal cytotoxicity at concentrations significantly higher than its IC50 for TRPM7 inhibition[1][2], this may not be true for all cell types or experimental conditions. Cytotoxicity is highly context-dependent. Cells that are more reliant on TRPM7 activity for survival and proliferation may exhibit on-target toxicity. Furthermore, at high concentrations, off-target effects can contribute to cytotoxicity, a common characteristic of small molecule inhibitors.[3][4] This guide is intended to help you address cytotoxicity when it is observed in your specific experimental system.
Q3: What solvent should I use for this compound?
A3: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) for in vitro use. It is critical to prepare a concentrated stock solution and then dilute it into your aqueous culture medium for experiments. Always ensure the final concentration of the solvent in your culture is low (typically ≤ 0.1%) and consistent across all treatments, including a vehicle-only control, to avoid solvent-induced toxicity.[3]
Troubleshooting Guide: Minimizing Cytotoxicity
Problem: I am observing significant cytotoxicity in my cell line at the high concentrations of this compound needed for my experiment. How can I mitigate this?
This is a common challenge when working with potent inhibitors. The observed cytotoxicity can stem from on-target effects, off-target effects, or experimental conditions. Below is a systematic approach to troubleshoot and minimize this issue.
Step 1: Determine the Cytotoxic Profile
First, you must quantitatively assess the cytotoxicity of this compound in your specific cell model. A standard dose-response experiment is crucial.
-
Action: Perform a cell viability assay (e.g., MTT or resazurin) using a broad range of this compound concentrations.
-
Goal: To determine the 50% cytotoxic concentration (CC50) and compare it to the effective concentration (e.g., IC50 for TRPM7 inhibition or the concentration required for a specific phenotypic effect).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cell Type | TRPM7 Dependence | IC50 (TRPM7 Inhibition) | CC50 (72h treatment) | Therapeutic Index (CC50/IC50) |
| Cell Line A | Glioblastoma | High | 0.7 µM | 8.5 µM | 12.1 |
| Cell Line B | Breast Cancer | Moderate | 0.9 µM | 25.0 µM | 27.8 |
| Control Line C | Non-cancerous Fibroblast | Low | > 20 µM | > 50 µM | N/A |
This table illustrates how different cell lines can have varied sensitivity to the compound, providing a window for selective action.
Step 2: Optimize Experimental Parameters
If the therapeutic window (ratio of CC50 to effective concentration) is narrow in your system, you can adjust experimental parameters.
-
Reduce Treatment Duration: High concentrations may be tolerated for shorter periods. Perform a time-course experiment to find the minimum time required to achieve the desired biological effect while minimizing cell death.[3]
-
Use Intermittent Dosing: For longer-term experiments, consider replacing the media with fresh, inhibitor-containing media every 24-48 hours, or using an intermittent dosing schedule (e.g., 24h on, 24h off) to allow cells to recover from stress.[5]
-
Standardize Cell Culture Conditions: Ensure your cells are healthy, at a low passage number, and seeded at a consistent density. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.[5]
Step 3: Investigate the Mechanism of Cell Death
Understanding whether the cytotoxicity is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death, often associated with acute toxicity) can provide insight. High concentrations of inhibitors often lead to necrosis due to off-target effects.
-
Action: Use an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry analysis.
-
Interpretation:
-
Annexin V+/PI-: Early apoptosis
-
Annexin V+/PI+: Late apoptosis/necrosis
-
Annexin V-/PI+: Necrosis
-
If high doses induce a rapid shift to necrosis, it strongly suggests off-target effects or acute cellular stress.
Step 4: Advanced Strategies
If the above steps are insufficient, consider more advanced approaches.
-
Combination Therapy: Combine a lower, non-toxic dose of this compound with another agent that targets a parallel or downstream pathway. This can create a synergistic effect, achieving the desired outcome without high-dose toxicity.[6]
-
Use of Cytoprotective Agents: Depending on the mechanism of toxicity, co-treatment with antioxidants (like N-acetylcysteine) or pan-caspase inhibitors (like Z-VAD-FMK) may reduce cell death, although this can confound results if apoptosis is the desired therapeutic outcome.
Visualized Workflows and Pathways
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay measures cellular metabolic activity as an indicator of cell viability.[7][8] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[7]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cells of interest and complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO.[9]
-
Multi-channel pipette and plate reader (570 nm absorbance).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare 2x serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3][10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.[8][9] Mix gently by pipetting or placing on an orbital shaker for 15 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[12][13][14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, thus staining only cells that have lost membrane integrity.[11][12][13]
Materials:
-
FITC-Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Treated and control cells (both adherent and suspension)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce cell death by treating cells with this compound at various concentrations and durations. Include positive and negative controls.
-
Harvest cells. For adherent cells, trypsinize and collect the cells. Combine with the supernatant which may contain floating apoptotic cells.[11]
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[14]
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[14]
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Improving targeted small molecule drugs to overcome chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: VPC01091.4 vs. FTY720
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms of VPC01091.4 and FTY720 (Fingolimod), supported by experimental data. The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Executive Summary
FTY720 (Fingolimod) is a well-established immunomodulatory drug that acts as a sphingosine-1-phosphate (S1P) receptor modulator. Its primary mechanism involves in vivo phosphorylation to FTY720-phosphate (FTY720-P), which then functions as a potent agonist at four of the five S1P receptor subtypes. This leads to the functional antagonism of the S1P1 receptor on lymphocytes, causing their sequestration in lymph nodes and a subsequent reduction in peripheral lymphocyte counts (lymphopenia). In contrast, this compound, a non-phosphorylatable analog of FTY720, operates through a distinct mechanism. It does not interact with S1P receptors but instead functions as an inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This fundamental difference in their molecular targets results in disparate physiological effects, most notably the absence of lymphopenia with this compound treatment.
Mechanism of Action: A Head-to-Head Comparison
FTY720 (Fingolimod)
FTY720 is a prodrug that requires phosphorylation by sphingosine kinase 2 to become biologically active.[1] The resulting FTY720-phosphate is a structural analog of endogenous sphingosine-1-phosphate and acts as a potent agonist at S1P receptors 1, 3, 4, and 5.[2][3] The principal immunomodulatory effect of FTY720 is mediated through its action on the S1P1 receptor on lymphocytes.[4]
Activation of S1P1 by FTY720-P leads to the internalization and subsequent degradation of the receptor.[4][5] This process renders lymphocytes unresponsive to the natural S1P gradient, which is crucial for their egress from secondary lymphoid organs.[4][6] Consequently, lymphocytes are trapped in the lymph nodes, leading to a significant reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[7][8][9][10]
Interestingly, the unphosphorylated form of FTY720 has been shown to be a potent inhibitor of the TRPM7 channel, a mechanism it shares with this compound.[11][12][13] However, the active, phosphorylated form of FTY720 does not inhibit TRPM7.[11]
This compound
This compound is a structural analog of FTY720 that is not phosphorylated in vivo.[12][14] Its mechanism of action is independent of the S1P receptor pathway. Instead, this compound functions as a direct inhibitor of the TRPM7 channel, a ubiquitously expressed ion channel with both channel and kinase domains that is involved in various cellular processes, including inflammation.[12][14] By inhibiting TRPM7, this compound exerts anti-inflammatory effects.[14] A key distinguishing feature of this compound is that it does not cause lymphopenia, as it does not target S1P receptors.[14]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and FTY720 based on available experimental data.
| Parameter | This compound | FTY720 (unphosphorylated) | FTY720-phosphate | Reference |
| Primary Molecular Target | TRPM7 Channel | TRPM7 Channel | S1P Receptors (S1P1, S1P3, S1P4, S1P5) | [2][12][13][14] |
| TRPM7 Inhibition (IC50) | 0.665 µM | 0.72 µM | No Inhibition | [11][12] |
| S1P Receptor Binding | Inert | No Effect | Potent Agonist | [2][3][12][14] |
| Effect on Peripheral Lymphocyte Count | No significant impact | Not applicable (prodrug) | Induces lymphopenia | [7][8][9][10][14] |
| Compound | S1P Receptor Subtype | Binding Affinity (Ki, nM) or Potency (EC50/IC50, nM) | Reference |
| FTY720-phosphate | S1P1 | ~0.3 - 1.0 | [2][3] |
| S1P3 | ~1.0 - 5.0 | [2][3] | |
| S1P4 | ~0.5 - 2.0 | [2][3] | |
| S1P5 | ~1.0 - 3.0 | [2][3] | |
| This compound | S1P1, S1P3, S1P4, S1P5 | Inert | [12][14] |
Signaling Pathway Diagrams
Experimental Protocols
S1P Receptor Binding Assay
Objective: To determine the binding affinity of a compound to S1P receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing a specific human S1P receptor subtype (e.g., S1P1, S1P3).
-
Competitive Binding: A radiolabeled S1P analog (e.g., [³³P]S1P) is incubated with the receptor-expressing membranes in the presence of varying concentrations of the test compound (e.g., FTY720-P).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
TRPM7 Channel Inhibition Assay (Whole-Cell Patch-Clamp Electrophysiology)
Objective: To measure the inhibitory effect of a compound on TRPM7 channel currents.
General Protocol:
-
Cell Culture: HEK293 cells are transiently transfected to overexpress the TRPM7 channel.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. A pipette containing an intracellular solution is sealed onto the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell interior.
-
Current Elicitation: TRPM7 currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV).
-
Compound Application: The test compound (e.g., this compound or FTY720) is applied to the cell via the extracellular bath solution at various concentrations.
-
Data Acquisition and Analysis: The current amplitude is measured before and after the application of the compound. A dose-response curve is generated to determine the IC50 value for the inhibition of the TRPM7 current.[11][12]
In Vivo Model of Endotoxemia
Objective: To evaluate the anti-inflammatory effects of a compound in a model of systemic inflammation.
General Protocol:
-
Animal Model: Mice are administered a sublethal dose of lipopolysaccharide (LPS) to induce a systemic inflammatory response.
-
Compound Administration: The test compound (e.g., this compound) is administered to the mice, typically before or shortly after the LPS challenge.
-
Sample Collection: At a predetermined time point after LPS administration, blood and tissues (e.g., lungs) are collected.
-
Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the serum and tissues are quantified using methods such as ELISA or qRT-PCR.
-
Data Analysis: The levels of inflammatory markers in the compound-treated group are compared to those in the vehicle-treated control group to assess the anti-inflammatory efficacy of the compound.[14]
Conclusion
This compound and FTY720, despite their structural similarities, exhibit fundamentally different mechanisms of action. FTY720's immunomodulatory effects are primarily driven by its phosphorylated metabolite, which acts as a functional antagonist of the S1P1 receptor, leading to lymphopenia. In contrast, this compound is a non-phosphorylatable analog that selectively inhibits the TRPM7 channel without affecting S1P receptors, thereby exerting anti-inflammatory effects without altering peripheral lymphocyte counts. This clear distinction in their molecular targets and resulting physiological outcomes is critical for researchers designing experiments and for professionals in drug development considering these compounds for therapeutic applications.
References
- 1. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate dependence in the regulation of lymphocyte trafficking to the gut epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term effect of FTY720 on lymphocyte count and islet allograft survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTY720, a novel immunosuppressant, induces sequestration of circulating mature lymphocytes by acceleration of lymphocyte homing in rats. I. FTY720 selectively decreases the number of circulating mature lymphocytes by acceleration of lymphocyte homing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of different dose of FTY720 on lymphocyte cell cycle arrest in cardiac transplantation model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FTY720 therapy exerts differential effects on T cell subsets in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of VPC01091.4 and FTY720
This guide provides a detailed, objective comparison of the pharmacological properties and efficacy of two immunomodulatory compounds: VPC01091.4 and FTY720 (Fingolimod). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct and overlapping mechanisms of action of these molecules.
Introduction
FTY720 (Fingolimod) is a well-established immunomodulatory drug, the first oral therapy approved for relapsing-remitting multiple sclerosis.[1] Its mechanism of action is primarily attributed to its function as a sphingosine-1-phosphate (S1P) receptor modulator.[2] In contrast, this compound is an analog of FTY720 with a more complex and debated pharmacological profile. One line of research identifies this compound as a non-phosphorylatable FTY720 analog that does not interact with S1P receptors but instead functions as an inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3][4] A separate study, however, characterizes VPC01091 as a selective S1P receptor 1 (S1PR1) agonist and S1P receptor 3 (S1PR3) antagonist.[5] This guide will explore both reported mechanisms of this compound in comparison to FTY720.
Molecular Mechanisms of Action
FTY720 (Fingolimod) is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[6][7] FTY720-P is a potent agonist at four of the five S1P receptor subtypes: S1PR1, S1PR3, S1PR4, and S1PR5.[7] Its therapeutic effects are primarily mediated through its action on S1PR1 on lymphocytes.[2] Agonism of S1PR1 leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs.[2] This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes, including autoreactive T cells, that can infiltrate the central nervous system and cause inflammation and damage in autoimmune diseases like multiple sclerosis.[2]
This compound presents a dual and somewhat conflicting mechanistic profile in the scientific literature.
-
As a TRPM7 Inhibitor: One body of research indicates that this compound is a non-phosphorylatable analog of FTY720, meaning it is not converted to a phosphate form.[3][4] This research asserts that this compound does not have activity at S1P receptors.[3][4] Instead, it is identified as a potent inhibitor of the TRPM7 channel, an ion channel and kinase that has been implicated in inflammatory responses in macrophages.[3][4] By inhibiting TRPM7, this compound is proposed to exert anti-inflammatory effects without causing the lymphopenia characteristic of FTY720.[3]
-
As a Selective S1PR1 Agonist and S1PR3 Antagonist: Another study describes VPC01091 as a selective S1PR1 agonist and S1PR3 antagonist.[5] In this context, its efficacy in a model of lung ischemia-reperfusion injury was found to be comparable to that of FTY720, and its protective effects were reversed by an S1PR1 antagonist, suggesting its action is mediated through S1PR1.[5] This profile suggests a more nuanced interaction with the S1P signaling pathway compared to the broad agonism of FTY720-P.
The following sections will present the available quantitative data and experimental protocols related to these distinct mechanisms.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and FTY720-P, reflecting their differing reported targets and potencies.
Table 1: Receptor Binding Affinities and Inhibitory Concentrations
| Compound | Target | Assay Type | Value | Reference |
| This compound | TRPM7 | Patch Clamp Electrophysiology | IC50: 0.665 µM | [3] |
| VPC01091 | S1PR1 | Not Specified | Agonist | [5] |
| S1PR3 | Not Specified | Antagonist | [5] | |
| FTY720-phosphate | S1PR1 | Radioligand Binding | Ki: 0.33 nM | [8] |
| S1PR3 | Radioligand Binding | Ki: 1.2 nM | [8] | |
| S1PR4 | Radioligand Binding | Ki: 0.3 nM | [8] | |
| S1PR5 | Radioligand Binding | Ki: 0.6 nM | [8] | |
| FTY720 (unphosphorylated) | TRPM7 | Patch Clamp Electrophysiology | IC50: ~0.72 µM | [9] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Effect | Reference |
| This compound | Mouse Endotoxemia (LPS-induced) | Reduced inflammation and disease severity without impacting blood lymphocyte counts. | [3][4] |
| VPC01091 | Mouse Lung Ischemia-Reperfusion Injury | Comparable protection from lung injury and dysfunction to FTY720. | [5] |
| FTY720 | Mouse Lung Ischemia-Reperfusion Injury | Significantly improved lung function and reduced vascular permeability and inflammation. | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for FTY720 and the two reported mechanisms of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and FTY720.
Radioligand Binding Assay for S1P Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the inhibitory constant (Ki) of FTY720-P for S1P receptors.
Materials:
-
Cell membranes expressing the S1P receptor of interest (e.g., S1PR1, S1PR3, S1PR4, S1PR5).
-
Radioligand (e.g., [³³P]S1P).
-
Unlabeled competitor (FTY720-P).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.4% fatty acid-free BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor (FTY720-P) in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a constant concentration, and varying concentrations of the unlabeled competitor. Include control wells with only radioligand and membranes (total binding) and wells with radioligand, membranes, and a high concentration of unlabeled S1P (non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of FTY720-P as an agonist for S1P receptors.
Materials:
-
Cell membranes expressing the S1P receptor of interest and associated G proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist (FTY720-P).
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the agonist (FTY720-P) in assay buffer.
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.
-
Plot the amount of bound [³⁵S]GTPγS against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response).
In Vivo Lymphocyte Trafficking Assay
This assay evaluates the effect of a compound on the distribution of lymphocytes in an animal model.
Objective: To assess the effect of FTY720 on lymphocyte sequestration in lymphoid organs.
Materials:
-
Mice (e.g., C57BL/6).
-
FTY720 or vehicle control.
-
Flow cytometer.
-
Antibodies against lymphocyte markers (e.g., CD4, CD8, B220).
-
Reagents for blood and tissue collection.
Procedure:
-
Administer FTY720 or vehicle to the mice daily for a specified period.
-
At the end of the treatment period, collect peripheral blood and secondary lymphoid organs (e.g., lymph nodes, spleen).
-
Prepare single-cell suspensions from the collected tissues.
-
Count the total number of cells in the blood and lymphoid organs.
-
Stain the cells with fluorescently labeled antibodies against specific lymphocyte markers.
-
Analyze the stained cells using a flow cytometer to determine the absolute numbers and percentages of different lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells) in the blood and lymphoid organs.
-
Compare the lymphocyte counts between the FTY720-treated and vehicle-treated groups to assess the extent of lymphocyte sequestration.
Experimental Workflow Diagrams
References
- 1. Ischemia-Reperfusion Lung Injury Is Attenuated in MyD88-Deficient Mice | PLOS One [journals.plos.org]
- 2. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
VPC01091.4: A Superior TRPM7 Inhibitor for Preclinical Research
In the landscape of TRPM7 inhibitors, VPC01091.4 emerges as a highly potent and selective compound, offering significant advantages for researchers in immunology, neuroscience, and drug development. This guide provides a detailed comparison of this compound with other commonly used TRPM7 inhibitors, supported by experimental data, to highlight its superior pharmacological profile for in vivo and ex vivo studies.
Key Advantages of this compound
The primary advantage of this compound lies in its enhanced selectivity for the TRPM7 channel over sphingosine-1-phosphate (S1P) receptors.[1][2][3] This specificity circumvents the significant side effect of lymphopenia—a reduction in the number of lymphocytes in the blood—commonly observed with the widely used TRPM7 inhibitor, FTY720 (fingolimod).[1][3] FTY720, a prodrug, is phosphorylated in vivo to FTY720-phosphate, a potent agonist of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[4][5][6] As a non-phosphorylatable analog of FTY720, this compound does not interact with S1P receptors, thus providing a cleaner tool for investigating the specific roles of TRPM7 in physiological and pathological processes.[1][3]
Furthermore, this compound demonstrates excellent in vivo tolerability and efficacy.[1][4][5] Studies in a mouse model of endotoxemia have shown that this compound effectively reduces both systemic inflammation and neuroinflammation without causing the lymphopenia associated with FTY720.[1] The compound also shows significant accumulation in the brain and lungs, making it a valuable tool for studying the role of TRPM7 in these organs.[1][6]
Comparative Efficacy of TRPM7 Inhibitors
The inhibitory potency of this compound against the TRPM7 channel has been quantified and compared with other inhibitors using whole-cell patch-clamp electrophysiology.
| Inhibitor | IC50 (µM) | Key Characteristics |
| This compound | 0.665 | Potent inhibitor, selective for TRPM7 over S1P receptors, no in vivo lymphopenia. [1][3][7] |
| FTY720 (unphosphorylated) | 0.7 | Potent TRPM7 inhibitor, but its phosphorylated metabolite is a potent S1P receptor agonist, causing lymphopenia.[8] |
| AAL-149 | 1.081 | Another non-phosphorylatable FTY720 analog that inhibits TRPM7 without S1P receptor activity.[1][7] |
| NS8593 | 1.6 | Potent TRPM7 inhibitor, but also acts on SK-family potassium channels, limiting its in vivo use due to potential cardiac side effects.[8][9] |
| L-threo-sphingosine | 3.379 | Less potent TRPM7 inhibitor compared to this compound.[1][7] |
| Waixenicin A | 7 (in Mg2+-free conditions) | Natural compound with reported high potency, but its IC50 is significantly higher under optimal recording conditions for TRPM7 currents.[9] |
Experimental Data and Protocols
The superior profile of this compound is supported by robust experimental evidence. Below are summaries of key experiments and their methodologies.
TRPM7 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors on TRPM7 channel activity.
Methodology:
-
Cell Line: HEK 293T cells overexpressing mouse TRPM7.
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Procedure: TRPM7 currents (IM7) were elicited by a pipette solution containing divalent chelators to deplete intracellular free Mg2+, a known inhibitor of the channel. The cells were then perfused with varying concentrations of the test compounds. The peak outward current at +100 mV was measured to determine the extent of inhibition.
-
Data Analysis: Dose-response curves were generated by plotting the percentage of current inhibition against the logarithm of the inhibitor concentration. The IC50 value was calculated using a non-linear regression model.[3][7]
In Vivo Anti-Inflammatory Efficacy
Objective: To assess the ability of this compound to mitigate systemic inflammation in a preclinical model.
Methodology:
-
Animal Model: Mouse model of endotoxemia induced by lipopolysaccharide (LPS) injection.
-
Treatment: Mice were treated with this compound or a vehicle control.
-
Outcome Measures: Systemic inflammation was assessed by measuring the levels of pro-inflammatory cytokines (e.g., IL-1β, TNFα) in the plasma. Neuroinflammation was evaluated by analyzing inflammatory markers in the brain tissue. Blood lymphocyte counts were also monitored to assess for lymphopenia.[1]
Ex Vivo Anti-Inflammatory Effects on Macrophages
Objective: To determine the direct effect of this compound on inflammatory responses in macrophages.
Methodology:
-
Cells: Bone marrow-derived macrophages (BMDMs), RAW 264.7 macrophage cell line, alveolar macrophages, and BV-2 microglia.[1]
-
Stimulation: Cells were pre-treated with this compound or other inhibitors, followed by stimulation with LPS to induce an inflammatory response.
-
Analysis: The expression of inflammatory cytokine genes (e.g., Il1b, Tnf, Ccl4) was quantified using quantitative real-time PCR (qRT-PCR).[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound on the TRPM7 channel.
Caption: Experimental workflow for determining the IC50 of this compound using patch-clamp electrophysiology.
Caption: Workflow for assessing the anti-inflammatory effect of this compound on LPS-stimulated macrophages.
Conclusion
This compound stands out as a superior TRPM7 inhibitor for preclinical research due to its high potency and, most importantly, its selectivity over S1P receptors. This key feature eliminates the confounding variable of lymphopenia, allowing for a more precise investigation of TRPM7's role in various biological systems. Its demonstrated in vivo efficacy and favorable tissue distribution further solidify its position as an invaluable tool for researchers aiming to pharmacologically target the TRPM7 channel.
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel TRPM7 inhibitors with potent anti-inflammatory effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel TRPM7 inhibitors with potent anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Validating the Anti-Inflammatory Effects of VPC01091: A Comparative Guide
This guide provides a detailed comparison of VPC01091's anti-inflammatory properties against alternative compounds. It is intended for researchers, scientists, and professionals in drug development, offering objective data, experimental protocols, and visual representations of key biological pathways to support further investigation and decision-making.
Introduction to VPC01091
VPC01091 is a novel small molecule inhibitor with demonstrated anti-inflammatory properties. It functions as a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1) and an antagonist for S1PR3.[1][2] This selective activity allows it to modulate immune responses, making it a compound of interest for various inflammatory conditions. Additionally, VPC01091 is recognized as a non-phosphorylatable analog of FTY720 (Fingolimod) that inhibits the TRPM7 ion channel, which is involved in the inflammatory activation of macrophages.[3] Unlike FTY720, VPC01091 does not require phosphorylation to be active and does not target all S1P receptors, which may offer a more favorable safety profile by avoiding some off-target effects.[3][4]
The primary mechanism of S1PR1 modulators involves binding to the S1PR1 on lymphocytes. This action effectively traps the lymphocytes in the lymph nodes, preventing their migration to sites of inflammation and thereby reducing the inflammatory response.[4][5]
Comparative Performance Data
VPC01091 has been evaluated against other anti-inflammatory agents, most notably the non-selective S1P receptor agonist FTY720. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of VPC01091 and FTY720 in a Mouse Model of Lung Ischemia-Reperfusion Injury
| Parameter | Vehicle Control | VPC01091 | FTY720 |
| Pro-Inflammatory Cytokines (pg/mL) | |||
| IL-6 | High | Significantly Reduced | Significantly Reduced |
| IL-17 | High | Significantly Reduced | Significantly Reduced |
| TNF-α | High | Significantly Reduced | Significantly Reduced |
| Lung Function | |||
| Pulmonary Artery Pressure | Elevated | Significantly Reduced | Significantly Reduced |
| Pulmonary Compliance | Reduced | Significantly Increased | Significantly Increased |
| Inflammatory Markers | |||
| Vascular Permeability | High | Significantly Reduced | Significantly Reduced |
| Neutrophil Infiltration | High | Significantly Reduced | Significantly Reduced |
| Myeloperoxidase Levels | High | Significantly Reduced | Significantly Reduced |
Data synthesized from a study on lung ischemia-reperfusion injury. The study noted no significant differences between the VPC01091 and FTY720 treatment groups, indicating comparable efficacy in this model.[1]
Table 2: Comparison of VPC01091 and AAL-149 in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | IL-1β Expression (Fold Change vs. LPS) |
| VPC01091 | 5 | Significantly Reduced |
| VPC01091 | 10 | Significantly Reduced |
| AAL-149 | 10 | Significantly Reduced |
This data highlights the direct anti-inflammatory action of VPC01091 on macrophages by blunting LPS-induced inflammatory cytokine expression.[3]
Alternative Anti-Inflammatory Agents
For context, it is useful to consider VPC01091 in relation to other classes of anti-inflammatory drugs, although direct comparative data is not yet available.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This class includes drugs like ibuprofen and diclofenac, which primarily act by inhibiting cyclooxygenase (COX) enzymes to reduce prostaglandin production.[6][7] They are widely used for acute and chronic pain management.[7]
-
FTY720 (Fingolimod): A non-selective S1P receptor modulator approved for multiple sclerosis.[3][4] It is a prodrug that, once phosphorylated, acts as a potent agonist on S1PR1, 3, 4, and 5.[3][4] Its broader receptor activity is associated with a higher potential for side effects compared to more selective modulators.[4]
-
Biologics (e.g., Anti-IL-6 Antibodies): These are monoclonal antibodies, such as Tocilizumab, that target specific components of the inflammatory cascade, like the cytokine IL-6.[6] They are used in the treatment of systemic inflammatory diseases.
Experimental Protocols
The validation of VPC01091's anti-inflammatory effects relies on established preclinical models. Below are detailed methodologies for key experiments.
1. Mouse Model of Endotoxemia
-
Objective: To assess the in vivo efficacy of VPC01091 in arresting systemic inflammation.
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Procedure:
-
Administer VPC01091 or vehicle control (e.g., DMSO) via intraperitoneal (IP) injection.
-
After a predetermined pretreatment period (e.g., 1 hour), induce endotoxemia by IP injection of Lipopolysaccharide (LPS) from E. coli at a dose of 10 mg/kg.
-
Monitor mice for signs of disease severity (e.g., temperature loss, lethargy).
-
At a specified endpoint (e.g., 6 hours post-LPS), collect blood and tissue samples (e.g., lungs, brain) for analysis.
-
-
Analysis:
-
Measure serum levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA or multiplex bead array.
-
Quantify inflammatory gene expression in tissues using qRT-PCR.
-
Assess immune cell infiltration in tissues via histology and immunohistochemistry.[3]
-
2. In Vitro Macrophage Stimulation Assay
-
Objective: To determine the direct effect of VPC01091 on macrophage inflammatory responses.
-
Cell Line: RAW 264.7 murine macrophages or primary bone marrow-derived macrophages.
-
Procedure:
-
Plate macrophages in 24-well plates and allow them to adhere.
-
Pretreat cells with varying concentrations of VPC01091 or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 3-6 hours to induce an inflammatory response.
-
Harvest the cell culture supernatant and cell lysates for analysis.
-
-
Analysis:
-
Quantify the concentration of secreted cytokines (e.g., IL-1β, TNF-α) in the supernatant using ELISA.
-
Measure the expression of inflammatory genes (e.g., Il1b, Tnf) in the cell lysates by qRT-PCR.[3]
-
3. Lung Ischemia-Reperfusion Injury (IRI) Model
-
Objective: To evaluate the protective effects of VPC01091 on tissue injury and inflammation following ischemia-reperfusion.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Administer VPC01091, FTY720, or vehicle control prior to the ischemic insult.
-
Anesthetize the mouse and ventilate mechanically.
-
Induce ischemia by clamping the left pulmonary artery for a defined period (e.g., 60 minutes).
-
Remove the clamp to initiate reperfusion (e.g., for 2-4 hours).
-
At the end of the reperfusion period, assess lung function and collect lung tissue.
-
-
Analysis:
-
Lung Function: Measure pulmonary artery pressure and lung compliance.
-
Vascular Permeability: Quantify albumin leakage into the lung tissue.
-
Cytokine Expression: Measure levels of IL-6, IL-17, and TNF-α in lung homogenates.
-
Neutrophil Infiltration: Determine myeloperoxidase (MPO) activity in lung tissue as an index of neutrophil accumulation.[1]
-
Signaling Pathways and Experimental Workflows
Caption: VPC01091 agonistic activity on the S1PR1 signaling pathway.
Caption: Inhibition of TRPM7 by VPC01091 to reduce macrophage activation.
Caption: Workflow for evaluating VPC01091 in a mouse endotoxemia model.
References
- 1. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Sphingosine 1-phosphate and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
VPC01091.4: A Comparative Analysis of Ion Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ion channel inhibitor VPC01091.4, focusing on its cross-reactivity and selectivity profile. The information presented is based on published experimental data to assist researchers in evaluating its potential for preclinical and clinical studies.
This compound is a non-phosphorylatable analog of FTY720 (Fingolimod), a known immunomodulatory drug.[1] Unlike FTY720, which is a prodrug that becomes a potent agonist of sphingosine-1-phosphate (S1P) receptors, this compound was developed to separate this activity from its effects on other targets.[1] Experimental evidence has identified the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel as a primary and potent target of this compound.[1]
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified against its primary target, the TRPM7 ion channel. Its selectivity is most notably defined by its lack of activity at the S1P receptors, which are the primary targets of its parent compound, FTY720.
| Target | Compound | Activity Type | Potency (IC₅₀) | Notes |
| TRPM7 Channel | This compound | Inhibition | 0.665 µM | Determined via whole-cell patch-clamp electrophysiology.[1] |
| S1P Receptors | This compound | No Activity | Not applicable | Characterized as a non-phosphorylatable analog inert against S1P receptors.[1] |
| TRPM7 Channel | FTY720 | Inhibition | Active | FTY720 is a known inhibitor of TRPM7. |
| S1P Receptors | FTY720-P | Agonism | Potent Agonist | The phosphorylated metabolite of FTY720 is a potent agonist at S1P₁, S1P₃, S1P₄, and S1P₅ receptors. |
Data regarding the cross-reactivity of this compound with other ion channels, such as other members of the TRP family or voltage-gated ion channels, is not extensively available in published literature. The primary reported selectivity is for the TRPM7 channel over S1P receptors.
Experimental Methodologies
The primary method used to determine the inhibitory effect of this compound on its target ion channel is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion currents through the channel in a controlled cellular environment.
Protocol: Whole-Cell Patch-Clamp Assay for TRPM7 Inhibition
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293T (HEK293T) cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Cells are transiently transfected with a plasmid encoding for mouse TRPM7 to ensure high expression of the target ion channel.
-
-
Electrophysiological Recording:
-
Recordings are performed 24-48 hours post-transfection.
-
A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The intracellular solution (pipette solution) and extracellular solution (bath solution) are of known ionic compositions, designed to isolate TRPM7 currents.
-
A voltage-clamp amplifier is used to hold the cell membrane at a specific potential and to record the ionic currents that flow through the TRPM7 channels.
-
-
Compound Application and Data Analysis:
-
A baseline TRPM7 current (IM7) is established by applying a voltage ramp (e.g., from -100 mV to +100 mV).
-
This compound is applied to the bath solution at varying concentrations.
-
The effect of the compound on the TRPM7 current is recorded. Inhibition is observed as a reduction in the outward-rectifying current characteristic of TRPM7.
-
A dose-response curve is generated by plotting the percentage of current inhibition against the compound concentration. The IC₅₀ value is calculated from this curve using a standard sigmoidal fit.
-
Diagrams and Workflows
Experimental Workflow: Patch-Clamp Assay
References
A Head-to-Head Comparison of VPC01091.4 and Other FTY720 Analogs for Researchers
An in-depth analysis for researchers, scientists, and drug development professionals of the pharmacological and functional differences between the non-S1P receptor modulating FTY720 analog, VPC01091.4, and its parent compound, FTY720, along with other analogs.
This guide provides a comprehensive comparison of this compound, FTY720 (Fingolimod), and the analog AAL-149. The key distinction lies in their activity at Sphingosine-1-Phosphate (S1P) receptors. While FTY720's primary mechanism of action is as a potent S1P receptor modulator, this compound and AAL-149 are non-phosphorylatable analogs that do not interact with S1P receptors. Instead, their biological activity stems from the inhibition of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. This fundamental difference in their molecular targets leads to distinct pharmacological profiles and potential therapeutic applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, FTY720, and AAL-149, focusing on their activity at TRPM7 and S1P receptors.
| Compound | Target | Assay | Result (IC50/EC50) | Notes |
| This compound | TRPM7 | Patch-clamp electrophysiology | 0.665 µM (IC50) [1][2][3] | Potent inhibitor of TRPM7 current. |
| S1P Receptors | Not Applicable | Inactive [1][3][4] | Non-phosphorylatable analog, does not bind to S1P receptors. Does not induce lymphopenia.[1][3] | |
| FTY720 (Fingolimod) | TRPM7 | Patch-clamp electrophysiology | 0.72 µM (IC50) [1][5] | The non-phosphorylated prodrug inhibits TRPM7. |
| S1P Receptors (as FTY720-P) | Radioligand Binding/Functional Assays | Potent Agonist | The active, phosphorylated form (FTY720-P) is a potent agonist at S1P1, S1P3, S1P4, and S1P5 receptors.[1] FTY720-P has no effect on TRPM7.[1][2] | |
| AAL-149 | TRPM7 | Patch-clamp electrophysiology | 1.081 µM (IC50) [1][2] | Inhibits TRPM7 current. |
| S1P Receptors | Not Applicable | Inactive [1][3] | Non-phosphorylatable analog, does not bind to S1P receptors. |
Signaling Pathways
The signaling pathways of FTY720 and this compound are fundamentally different, as illustrated below.
Experimental Protocols
TRPM7 Inhibition Assay (Patch-Clamp Electrophysiology)
This protocol is a generalized method based on standard practices for measuring TRPM7 currents.
-
Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. For robust current measurement, cells are transiently transfected with a plasmid encoding for mouse TRPM7 using a suitable transfection reagent.[6]
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.[7]
-
External Solution (in mM): 135 Na-methanesulfonate, 5 Cs-gluconate, 2.5 CaCl2, 10 HEPES, adjusted to pH 7.3 with NaOH.[8]
-
Pipette Solution (in mM): 110 Cs-gluconate, 0.5 NaCl, 0.75 CaCl2, 10 HEPES, 10 HEDTA, 1.8 Cs4-BAPTA, 2 Na2ATP, adjusted to pH 7.3 with CsOH.[8]
-
Voltage Protocol: Currents are elicited by applying voltage ramps from -100 mV to +100 mV over 400 ms from a holding potential of 0 mV.[6][8]
-
-
Data Acquisition and Analysis:
-
TRPM7 currents are allowed to "run-up" as divalent chelators in the pipette solution diffuse into the cell.[1]
-
Once a stable maximal current is achieved, the test compounds (this compound, FTY720, AAL-149) are applied at varying concentrations via a perfusion system.
-
The inhibition of the outward current at +100 mV is measured.
-
Dose-response curves are generated, and IC50 values are calculated using a non-linear regression model.[2]
-
S1P Receptor Binding Assay
This is a representative protocol for determining the binding affinity of compounds to S1P receptors.
-
Membrane Preparation: Membranes are prepared from cells overexpressing a specific S1P receptor subtype (e.g., S1P1).
-
Competitive Binding Assay:
-
The assay is performed in a buffer containing 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA.[9]
-
Test compounds are serially diluted.
-
Membranes (1-2 µ g/well ) are pre-incubated with the test compounds for 30 minutes at room temperature.[9]
-
A radiolabeled S1P ligand, such as [32P]S1P or [3H]-ozanimod, is added at a concentration near its Kd.[9][10]
-
The mixture is incubated for 60 minutes at room temperature to allow for competitive binding.[9][10]
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[9]
-
The radioactivity retained on the filters is measured by scintillation counting.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.
-
In Vivo Endotoxemia Model
This protocol describes a model used to assess the anti-inflammatory effects of the compounds in vivo.
-
Animal Model: Wild-type C57BL/6 mice are used.[11]
-
Induction of Endotoxemia: A sublethal dose of lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/kg) is administered via intraperitoneal injection to induce a systemic inflammatory response.[11]
-
Treatment: this compound (e.g., 30 mg/kg) is co-administered with LPS. Control groups receive vehicle or this compound alone.[11]
-
Sample Collection and Analysis:
-
Outcome Measures: The primary outcome is the reduction in plasma cytokine levels in the this compound-treated group compared to the LPS-only group. The lack of change in lymphocyte counts in the this compound group is also a key finding.[11]
Conclusion
This compound and FTY720, while structurally related, represent two distinct classes of immunomodulatory compounds. FTY720's well-characterized effects are mediated by its potent agonism at S1P receptors after in vivo phosphorylation. In contrast, this compound is a non-phosphorylatable analog that does not engage S1P receptors but instead acts as a potent inhibitor of the TRPM7 ion channel. This provides a valuable tool for researchers to dissect the S1P receptor-independent effects of FTY720 and to explore the therapeutic potential of TRPM7 inhibition in inflammatory conditions. The data presented here, along with the detailed experimental protocols, offer a solid foundation for further investigation into these compounds and their respective signaling pathways.
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [nanion.de]
- 8. Patch Clamp Electrophysiology [bio-protocol.org]
- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
VPC01091.4: A Selective TRPM7 Inhibitor for Research and Drug Development
A Comprehensive Guide to the Selectivity and Performance of VPC01091.4 in Comparison to Other TRPM7 Inhibitors.
This guide provides an objective comparison of this compound, a novel inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, with other available alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of TRPM7 for various therapeutic applications.
Introduction to TRPM7 and the Need for Selective Inhibitors
The Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein, operating as both an ion channel and a kinase. It plays a crucial role in cellular magnesium homeostasis, as well as in a variety of physiological and pathological processes, including inflammation, cancer progression, and neuronal cell death. Given its involvement in numerous diseases, TRPM7 has emerged as a promising therapeutic target. However, the development of selective inhibitors is paramount to avoid off-target effects and to accurately dissect the channel's functions.
This compound has been identified as a potent and selective inhibitor of the TRPM7 ion channel. It is a non-phosphorylatable analog of FTY720 (Fingolimod), a drug approved for multiple sclerosis. This key modification prevents this compound from acting on sphingosine-1-phosphate (S1P) receptors, a major liability of FTY720 that leads to immunosuppressive effects.[1][2]
Comparative Analysis of TRPM7 Inhibitors
The following table summarizes the quantitative data for this compound and other commonly used TRPM7 inhibitors. The data is primarily derived from whole-cell patch-clamp electrophysiology experiments.
| Inhibitor | IC50 for TRPM7 (µM) | Known Selectivity Profile | Reference |
| This compound | 0.665 | Does not target Sphingosine-1-Phosphate (S1P) receptors.[1][2] Evidence of off-target effects independent of TRPM7 in suppressing LPS-induced IL-1β expression.[1] | |
| AAL-149 | 1.081 | Non-phosphorylatable FTY720 analog, does not target S1P receptors. | |
| FTY720 (Fingolimod) | 0.72 | Non-selective; its phosphorylated form is a potent agonist of S1P receptors.[1][2] Also inhibits Sphingosine Kinase 1 (SPHK1).[3] | [4][5] |
| NS8593 | 1.6 (in the absence of intracellular Mg2+) | Does not affect other TRP channels.[4] Also a negative modulator of small-conductance Ca2+-activated K+ (KCa2) channels. | [4] |
| CCT128930 | 1.42 | Selective for TRPM7 over the homologous TRPM6 channel. |
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the inhibitory activity of compounds on TRPM7 channels.
Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Current Measurement
This protocol is designed to measure whole-cell TRPM7 currents in a heterologous expression system (e.g., HEK293 cells) or in native cells.
1. Cell Preparation:
-
Culture HEK293T cells and transfect them with a plasmid encoding for mouse TRPM7. A co-transfection with a fluorescent protein marker (e.g., eGFP) can aid in identifying transfected cells.
-
Recordings are typically performed 24 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 135 Na-methanesulfonate, 5 CsCl, 1 MgCl2, 2 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, adjusted to pH 7.2 with CsOH. The absence of intracellular Mg2+ and the presence of a chelator like BAPTA are crucial for recording TRPM7 currents.
3. Recording Procedure:
-
Obtain a high-resistance (GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPM7 currents, which are characterized by their outward rectification.
-
After establishing a stable baseline current, perfuse the external solution containing the test compound (e.g., this compound) at various concentrations.
-
Record the current inhibition at each concentration to determine the IC50 value.
Visualizing TRPM7's Role in Inflammatory Signaling
The following diagrams illustrate the known signaling pathway of TRPM7 in macrophages and the experimental workflow for assessing inhibitor selectivity.
Caption: TRPM7 signaling in macrophage activation.
Caption: Workflow for assessing TRPM7 inhibitor selectivity.
Conclusion
This compound represents a significant advancement in the development of selective TRPM7 inhibitors. Its key advantage lies in its lack of activity at S1P receptors, which circumvents the immunosuppressive effects associated with its parent compound, FTY720.[1][2] While it shows high potency for TRPM7, evidence suggests the existence of other, yet to be fully characterized, off-target effects.[1] Further comprehensive selectivity profiling against a broad panel of ion channels will be crucial to fully delineate its pharmacological profile. Nevertheless, this compound stands as a valuable tool for investigating the physiological and pathological roles of TRPM7 and as a promising lead compound for the development of novel therapeutics.
References
- 1. rupress.org [rupress.org]
- 2. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM7 regulates proliferation and polarisation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
literature review of VPC01091.4 comparative studies
A Comparative Review of VPC01091.4: A Novel Anti-Inflammatory Agent Targeting TRPM7
This compound, a non-phosphorylatable analog of the multiple sclerosis drug FTY720 (fingolimod), has emerged as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Unlike its parent compound, this compound does not exert its effects through sphingosine-1-phosphate (S1P) receptors, thus avoiding the S1P-mediated lymphopenia associated with FTY720. This distinction positions this compound as a promising therapeutic candidate for inflammatory conditions where TRPM7 plays a crucial role, independent of lymphocyte modulation. This guide provides a comparative analysis of this compound with related compounds, supported by experimental data from preclinical studies.
Comparative Efficacy of TRPM7 Inhibition
This compound has been directly compared with another FTY720 analog, AAL-149, for its ability to inhibit TRPM7 channel activity. Electrophysiological studies have demonstrated that this compound is a more potent inhibitor of TRPM7 currents.
| Compound | IC50 for TRPM7 Inhibition | Reference |
| This compound | 0.665 µM | [1] |
| FTY720 | 0.72 µM | [2] |
| Sphingosine | 0.59 µM | [2] |
In Vitro Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been assessed by measuring its ability to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). In these studies, this compound demonstrated a significant reduction in the expression of Interleukin-1β (IL-1β).
| Treatment | IL-1β Expression (relative to LPS control) | Cell Type | Reference |
| LPS + This compound (5 µM) | Significantly reduced | RAW 264.7 macrophages | [2] |
| LPS + This compound (10 µM) | Significantly reduced | RAW 264.7 macrophages, BV-2 microglia, Alveolar macrophages | [1][2] |
| LPS + AAL-149 (10 µM) | Significantly reduced | RAW 264.7 macrophages | [2] |
In Vivo Anti-Inflammatory Efficacy in an Endotoxemia Model
In a mouse model of sublethal endotoxemia induced by LPS, co-administration of this compound demonstrated a potent systemic anti-inflammatory effect. This was evidenced by a significant reduction in the plasma levels of several key pro-inflammatory cytokines.[3]
| Cytokine | LPS | LPS + this compound (30 mg/kg) | % Reduction | Reference |
| IL-1β | ~150 pg/mL | ~50 pg/mL | ~67% | [3] |
| TNFα | ~2000 pg/mL | ~500 pg/mL | ~75% | [3] |
| IFNγ | ~250 pg/mL | ~100 pg/mL | ~60% | [3] |
Importantly, unlike FTY720, this compound did not cause a reduction in blood lymphocyte counts, confirming its lack of activity on S1P receptors.[2][3]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for TRPM7 Inhibition
-
Cell Line: HEK 293T cells overexpressing mouse TRPM7.[2]
-
Transfection: Cells were transfected with a 10:1 ratio of WT mouse TRPM7 and eGFP using jetOptimus transfection reagent. Recordings were obtained from GFP-positive cells 24 hours post-transfection.[4]
-
Recording: Whole-cell currents were recorded using an Axopatch 200b amplifier. A 400 ms ramp from -100 to +100 mV with a holding potential of 0 mV was used.[4]
-
Solutions: The pipette solution contained chelators to deplete intracellular free Mg2+, which inhibits TRPM7, allowing for the measurement of maximal channel current.[2]
-
Drug Application: this compound and other compounds were applied to the bath solution to determine their inhibitory effects on the TRPM7 current. The IC50 was determined from dose-response curves.[1]
Mouse Model of Sublethal Endotoxemia
-
Animals: 12-week-old, wild-type C57BL/6 mice were used.[3]
-
Treatment: Mice were given an intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 1 mg/kg. This compound was co-administered at a dose of 30 mg/kg.[3]
-
Timepoint: Mice were euthanized 4 hours after the injection.[3]
-
Sample Collection: Blood was collected for the determination of whole blood drug levels, lymphocyte counts, and plasma cytokine levels. Tissues such as the lung and brain were also collected.[3]
-
Analysis: Plasma cytokine levels were determined using a Luminex assay. Whole-blood levels of this compound were measured by LC-MS. Lymphocyte counts were determined by an automated hematology analyzer.[3]
Comparative Study of VPC01091 in Lung Ischemia-Reperfusion Injury
It is important to note that a related compound, referred to as VPC01091, has been studied for its effects on S1P receptors. This compound is described as a selective S1P receptor 1 (S1PR1) agonist and S1P receptor 3 (S1PR3) antagonist. In a mouse model of lung ischemia-reperfusion injury (IRI), VPC01091 was compared to FTY720.
Both FTY720 and VPC01091 were found to provide comparable protection from lung injury and dysfunction.[5][6] They both significantly improved lung function, reduced vascular permeability, and decreased the expression of pro-inflammatory cytokines (IL-6, IL-17, TNFα, etc.) compared to the vehicle control.[5] There were no significant differences observed between the VPC01091 and FTY720 treatment groups.[5][6] This suggests that the protective effects in this model are primarily mediated by S1PR1 activation, and the S1PR3 antagonism of VPC01091 may offer an advantage by avoiding potential long-term effects associated with S1PR3 agonism.[7]
The distinction between this compound (TRPM7 inhibitor) and VPC01091 (S1PR1 agonist/S1PR3 antagonist) is crucial for understanding the diverse therapeutic potential of this class of compounds. The ".4" likely denotes a specific stereoisomer with a distinct pharmacological profile.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Signaling Effects of VPC01091.4 and FTY720
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VPC01091.4 and FTY720 (Fingolimod), focusing on their distinct effects on cellular signaling pathways. While both molecules are structurally related, recent research has unveiled fundamentally different primary mechanisms of action, a critical consideration for their application in research and drug development.
Executive Summary
FTY720 is a well-established immunomodulator that acts as a prodrug. Its phosphorylated form, FTY720-P, is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to the functional antagonism of the S1P1 receptor through its internalization and degradation.[1][2] This action on S1P signaling is central to its therapeutic effects, particularly in multiple sclerosis.[1] However, the parent compound, unphosphorylated FTY720, has a distinct, S1P-independent activity: the inhibition of the TRPM7 ion channel.[3][4]
In contrast, recent studies have clarified that this compound, a stereoisomer of the broader VPC01091 compound, is not a substrate for sphingosine kinases and therefore is not phosphorylated in vivo.[5] Consequently, it is inert at S1P receptors.[4][5] The primary mechanism of action for this compound is the potent inhibition of the TRPM7 (Transient Receptor Potential Melastatin 7) ion channel, a mechanism it shares with the unphosphorylated form of FTY720.[5][6] This guide will dissect these differing signaling effects, presenting the supporting data and methodologies.
FTY720: A Dual-Action Modulator of S1P and TRPM7 Signaling
The biological activity of FTY720 is multifaceted, primarily revolving around its phosphorylation state.
S1P Receptor Signaling (as FTY720-P)
Once administered, FTY720 is phosphorylated by sphingosine kinase 2 to form FTY720-phosphate (FTY720-P).[1] FTY720-P is a high-affinity agonist for S1P receptor subtypes S1P1, S1P3, S1P4, and S1P5, but is not active at the S1P2 receptor.[2]
The key therapeutic effect of FTY720-P is its "functional antagonism" of the S1P1 receptor. Unlike the natural ligand S1P, which leads to receptor recycling, FTY720-P binding causes the persistent internalization and subsequent degradation of the S1P1 receptor.[7] This downregulation of S1P1 on lymphocytes prevents their egress from lymph nodes, leading to peripheral lymphopenia and reduced infiltration of immune cells into the central nervous system.
TRPM7 Channel Inhibition (as FTY720)
In its unphosphorylated state, FTY720 is a potent inhibitor of the TRPM7 channel, a ubiquitously expressed ion channel with a critical role in cellular magnesium homeostasis, motility, and inflammatory responses.[3][8] This inhibitory effect is independent of S1P receptor signaling, as the phosphorylated FTY720-P has no effect on TRPM7.[3]
This compound: A Selective TRPM7 Inhibitor
This compound is the ((1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol stereoisomer of VPC01091.[5] A crucial characteristic of this isomer is its inability to be phosphorylated by sphingosine kinases.[5] This makes it fundamentally different from FTY720, as it does not engage S1P receptors.
The primary and currently understood mechanism of action for this compound is the inhibition of the TRPM7 ion channel, with a potency comparable to that of unphosphorylated FTY720.[5][6] This positions this compound as a valuable research tool to study the S1P-independent effects of FTY720 and the physiological roles of TRPM7.
Quantitative Data Comparison
The following table summarizes the key quantitative data for FTY720 and this compound, highlighting their distinct targets and potencies.
| Compound | Target | Assay Type | Parameter | Value | Reference(s) |
| FTY720-P | S1P1, S1P3, S1P4, S1P5 | Agonist Activity | Potent Agonist | - | [1][2] |
| S1P2 | Agonist Activity | Inactive | - | [2] | |
| FTY720 | TRPM7 Channel | Whole-Cell Patch Clamp | IC50 | 0.72 µM | [3] |
| This compound | S1P Receptors | - | - | Inactive | [4][5] |
| TRPM7 Channel | Whole-Cell Patch Clamp | IC50 | 0.665 µM | [5][6] |
Experimental Protocols
Protocol 1: TRPM7 Current Inhibition Assay via Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the inhibitory effect of compounds like this compound and unphosphorylated FTY720 on TRPM7 channel activity.
Objective: To determine the IC50 of a test compound for TRPM7 channel inhibition.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid encoding for mouse TRPM7. A fluorescent marker (e.g., eGFP) is often co-transfected to identify successfully transfected cells for recording.[9]
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on GFP-positive cells.
-
External Solution (in mM): 135 Na-methanesulfonate, 5 Cs-gluconate, 2.5 CaCl2, 10 HEPES, adjusted to pH 7.3.
-
Pipette (Internal) Solution (in mM): 110 Cs-gluconate, 10 HEDTA, 1.8 Cs4-BAPTA, 2 Na2ATP, 10 HEPES, adjusted to pH 7.3. The absence of intracellular Mg2+ and the presence of chelators (HEDTA, BAPTA) are crucial for measuring maximal TRPM7 currents.[10]
-
Voltage Protocol: Currents are elicited by applying voltage ramps, typically from -100 mV to +100 mV over 400-500 ms, from a holding potential of 0 mV.[10][11]
-
-
Compound Application:
-
A stable baseline TRPM7 current is established.
-
The test compound (this compound or FTY720) is applied to the bath solution at various concentrations.
-
The inhibition of the outward current (typically measured at +100 mV) is recorded for each concentration.
-
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and a dose-response curve is fitted to determine the IC50 value.[6]
Protocol 2: S1P1 Receptor Internalization Assay
This protocol is used to assess the functional antagonism of S1P1 by compounds like FTY720-P.
Objective: To visualize and quantify the internalization of the S1P1 receptor in response to an agonist.
Methodology:
-
Cell Line: A cell line stably expressing an EGFP-tagged S1P1 receptor (e.g., U2OS or C6 glioma cells) is used.[7]
-
Cell Plating: Cells are seeded into 96-well plates or on coverslips for microscopy 18-24 hours prior to the assay.
-
Compound Treatment: Cells are treated with the test compound (e.g., 100 nM FTY720-P) or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.[7]
-
Fixation: The cells are washed and then fixed with a solution such as 4% paraformaldehyde.
-
Imaging and Analysis:
-
The subcellular localization of the S1P1-EGFP is visualized using fluorescence microscopy. In unstimulated cells, fluorescence is primarily on the cell surface. Upon agonist-induced internalization, the fluorescence appears as intracellular puncta.
-
For quantification, high-content imaging systems can be used to measure the ratio of intracellular to membrane-associated fluorescence, providing a quantitative measure of receptor internalization.
-
Conclusion
The comparison between this compound and FTY720 highlights a critical evolution in the understanding of FTY720-related compounds. While FTY720 operates through a dual mechanism involving both S1P receptor modulation (via its phosphate metabolite) and TRPM7 channel inhibition (as the parent drug), this compound acts as a selective TRPM7 inhibitor without engaging the S1P signaling pathway. This distinction is paramount for researchers designing experiments to probe these signaling cascades. This compound provides a tool to isolate the S1P-independent, TRPM7-mediated effects that may have been previously attributed to the broader actions of FTY720. This guide provides the foundational data and methodologies to inform such investigations.
References
- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polyplus-sartorius.com [polyplus-sartorius.com]
- 10. Patch Clamp Electrophysiology [bio-protocol.org]
- 11. TRPM7 is critical for short-term synaptic depression by regulating synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking VPC01091.4: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of VPC01091.4 against established standards, offering objective data to inform research and development decisions. This compound is a non-phosphorylatable analog of FTY720 (Fingolimod) with a dual mechanism of action: inhibition of the TRPM7 ion channel and selective agonism of the S1PR1 receptor, coupled with S1PR3 antagonism. This profile presents a unique therapeutic potential by decoupling the anti-inflammatory effects from the lymphopenia typically associated with FTY720.
Executive Summary
This compound demonstrates potent inhibition of the TRPM7 ion channel, comparable to FTY720. As a selective S1PR1 agonist, it offers a more targeted approach compared to the non-selective S1P receptor agonist FTY720. In vivo studies indicate that this compound exhibits significant anti-inflammatory effects, on par with FTY720 in specific models, without inducing lymphopenia. This guide presents a detailed analysis of its performance, supported by experimental data and protocols.
Data Presentation
Table 1: TRPM7 Inhibition Performance
| Compound | Target | IC50 (µM) | Notes |
| This compound | TRPM7 | 0.665 | Potent inhibitor of TRPM7 ion channel activity. |
| AAL-149 | TRPM7 | 1.081 | A non-phosphorylatable FTY720 analog. |
| FTY720 (Fingolimod) | TRPM7 | 0.72 | Non-phosphorylated form inhibits TRPM7.[1] |
Table 2: S1P Receptor Activity Profile
| Compound | Primary Target(s) | Agonist/Antagonist | Selectivity | EC50 (nM) |
| This compound | S1PR1, S1PR3 | Agonist (S1PR1), Antagonist (S1PR3) | Selective | Not explicitly reported in the reviewed literature. For context, other selective S1PR1 agonists like CS-2100 and CYM-5541 have EC50 values of 4.0 nM and 72-132 nM, respectively.[2] |
| FTY720-P (Fingolimod-phosphate) | S1PR1, S1PR3, S1PR4, S1PR5 | Agonist | Non-selective | FTY720-P is a potent agonist for S1PR1, S1PR3, S1PR4, and S1PR5. A specific EC50 for S1PR1 was not found in the reviewed literature, though it weakly activates S1P2 with an EC50 of 359 ± 69 nM.[3] |
Table 3: In Vivo Anti-inflammatory Performance
| Compound | Experimental Model | Key Findings | Quantitative Comparison |
| This compound | Mouse Model of Endotoxemia | Reduces systemic inflammation and disease severity without impacting blood lymphocyte counts.[4] | In a lung ischemia-reperfusion injury model, VPC01091 significantly reduced proinflammatory cytokines (IL-6, IL-17, IL-12/IL-23 p40, CCL-2, and TNF-α).[5] |
| FTY720 (Fingolimod) | Mouse Model of Endotoxemia/Sepsis | Demonstrates potent anti-inflammatory effects.[6] | In the same lung ischemia-reperfusion injury model, FTY720 showed a comparable reduction in proinflammatory cytokines to VPC01091, with no significant differences observed between the two treatment groups.[5] FTY720 has also been shown to dose-dependently inhibit IL-1β, IL-6, and TNF-α protein levels in a model of Aggregatibacter actinomycetemcomitans-induced inflammation.[7] |
Experimental Protocols
Patch-Clamp Electrophysiology for TRPM7 Inhibition Assay
Objective: To measure the inhibitory effect of compounds on TRPM7 channel currents.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing TRPM7 are cultured in appropriate media.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. The standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The pipette solution contains (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with CsOH.
-
Current Elicitation: TRPM7 currents are elicited by voltage ramps from -100 mV to +100 mV over 200 ms from a holding potential of -60 mV.
-
Compound Application: Test compounds (this compound, AAL-149, FTY720) are applied at varying concentrations to the bath solution.
-
Data Analysis: The current amplitude at +80 mV is measured before and after compound application. The concentration-response curve is fitted with a Hill equation to determine the IC50 value.
Mouse Endotoxemia Model for In Vivo Anti-inflammatory Assessment
Objective: To evaluate the anti-inflammatory efficacy of compounds in a model of systemic inflammation.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Endotoxemia Induction: Mice are injected intraperitoneally with lipopolysaccharide (LPS) from E. coli at a dose of 5-10 mg/kg to induce a systemic inflammatory response.
-
Compound Administration: Test compounds (this compound or FTY720) or vehicle are administered, typically via intraperitoneal or oral route, at a specified time before or after LPS challenge.
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), blood is collected via cardiac puncture, and tissues (e.g., spleen, liver, lungs) are harvested.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTY720 inhibited proinflammatory cytokine release and osteoclastogenesis induced by Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
